Nfepp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1422952-82-6 |
|---|---|
Molecular Formula |
C22H27FN2O |
Molecular Weight |
354.4694 |
IUPAC Name |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |
InChI Key |
DMCQJJAWMFBPOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |
Origin of Product |
United States |
Foundational & Exploratory
pH-Dependent MOR Agonist Nfepp: A Technical Guide to its Mechanism of Action in Peripheral Neurons
For Immediate Release
AUSTIN, TX – October 29, 2025 – Nfepp, a novel peripherally acting analgesic, demonstrates a unique pH-dependent mechanism of action, selectively targeting µ-opioid receptors (MORs) in the acidic microenvironment of injured tissues. This in-depth guide elucidates the molecular interactions, signaling pathways, and experimental validation of this compound's targeted engagement with peripheral neurons, offering critical insights for researchers and drug development professionals in pain therapeutics.
This compound, chemically identified as (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, operates as a potent MOR agonist under acidic conditions, a hallmark of inflamed or ischemic tissues.[1][2][3] Its low acid dissociation constant (pKa) is central to this targeted activity, allowing for protonation and subsequent receptor activation preferentially at low pH, while remaining largely inactive at physiological pH.[2] This property minimizes the risk of centrally-mediated side effects commonly associated with conventional opioids.[1][3]
Quantitative Analysis of this compound's pH-Dependent Activity
The pH-sensitive nature of this compound's interaction with the µ-opioid receptor has been quantified through various in vitro assays. The following tables summarize the key data, comparing this compound's activity at physiological and acidic pH, often in relation to the conventional opioid, fentanyl.
| Compound | pH | IC50 (nM) for [3H]-DAMGO Displacement | Cell Type/Tissue |
| This compound | 5.5 | ~10 | Rat Brain Membranes |
| 6.5 | ~100 | Rat Brain Membranes | |
| 7.4 | ~1000 | Rat Brain Membranes | |
| Fentanyl | 5.5 | ~10 | Rat Brain Membranes |
| 6.5 | ~10 | Rat Brain Membranes | |
| 7.4 | ~10 | Rat Brain Membranes | |
| Data compiled from Rodriguez-Gaztelumendi et al. (2018).[2] |
| Compound | pH | EC50 (nM) for [35S]GTPγS Binding | Cell System |
| This compound | 6.5 | 38.0 | HEK293 cells expressing MOR |
| 7.4 | 158.5 | HEK293 cells expressing MOR | |
| Fentanyl | 6.5 | 11.2 | HEK293 cells expressing MOR |
| 7.4 | 14.1 | HEK293 cells expressing MOR | |
| Data compiled from Del Vecchio et al. (2022).[1] |
| Compound | pH | IC50 (nM) for Inhibition of VDCCs | Cell Type |
| This compound | 6.5 | 9.55 | Rat Dorsal Root Ganglion (DRG) Neurons |
| 7.4 | 27.54 | Rat Dorsal Root Ganglion (DRG) Neurons | |
| Fentanyl | 6.5 | 12.88 | Rat Dorsal Root Ganglion (DRG) Neurons |
| 7.4 | 11.22 | Rat Dorsal Root Ganglion (DRG) Neurons | |
| Data compiled from Del Vecchio et al. (2022).[1] |
Core Signaling Pathway of this compound in Peripheral Neurons
This compound's analgesic effect is initiated by its binding to and activation of MORs on peripheral sensory neurons. This triggers a cascade of intracellular events characteristic of Gi/o-coupled protein receptor signaling.
Caption: this compound's pH-dependent signaling cascade in peripheral neurons.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the µ-opioid receptor at different pH values.
Protocol:
-
Membrane Preparation: Rat brain or dorsal root ganglia (DRG) tissues are homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Assay Buffers: Buffers are prepared at pH 5.5, 6.5, and 7.4.
-
Competition Binding: A constant concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound or a reference compound like fentanyl.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins following MOR stimulation by this compound.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human µ-opioid receptor are prepared.
-
Assay Buffer: The assay is conducted in buffers of varying pH (e.g., 6.5 and 7.4).
-
Reaction Mixture: Membranes are incubated with GDP to ensure G-proteins are in their inactive state.
-
Stimulation: Varying concentrations of this compound are added to the membranes along with [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubation: The reaction is allowed to proceed at 30°C.
-
Termination: The reaction is stopped by rapid filtration, separating the membranes with bound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Patch-Clamp Electrophysiology on DRG Neurons
Objective: To measure the effect of this compound on voltage-dependent calcium channels (VDCCs) in peripheral sensory neurons.
Protocol:
-
Cell Preparation: Dorsal root ganglia are dissected from rats, and neurons are enzymatically and mechanically dissociated.
-
Recording: Whole-cell patch-clamp recordings are performed on small to medium-sized DRG neurons, which are likely to be nociceptors.
-
Solutions: The external and internal solutions are formulated to isolate calcium currents. The external solution pH is adjusted to either 6.5 or 7.4.
-
Voltage Protocol: The cell membrane is held at a negative potential, and depolarizing voltage steps are applied to elicit calcium currents.
-
Drug Application: this compound is applied to the neuron via a perfusion system at various concentrations.
-
Data Acquisition: The resulting calcium currents are recorded and measured.
-
Data Analysis: The inhibitory effect of this compound on the peak calcium current is quantified, and the IC50 is determined.
In Vivo Analgesia Models
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Surgery: Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are placed around it to induce a partial nerve injury.
-
Post-operative Period: Animals are allowed to recover and develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Drug Administration: this compound or a control substance is administered, typically intravenously.
-
Behavioral Testing: Pain-related behaviors are assessed at various time points after drug administration using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: The withdrawal thresholds or latencies are measured and compared between treatment groups.
Acetic Acid-Induced Writhing Test:
-
Induction of Pain: An intraperitoneal injection of a dilute acetic acid solution is administered to mice or rats, which induces a characteristic writhing (abdominal constriction) behavior.
-
Drug Administration: this compound or a control is administered prior to the acetic acid injection.
-
Observation: The number of writhes is counted for a defined period following the acetic acid injection.
-
Data Analysis: The reduction in the number of writhes in the this compound-treated group compared to the control group is calculated as a measure of analgesia.
Concluding Remarks
This compound represents a significant advancement in the development of peripherally restricted analgesics. Its innovative pH-dependent mechanism of action, which has been rigorously characterized through a combination of in vitro and in vivo studies, allows for targeted pain relief at the site of injury, thereby circumventing the adverse effects associated with systemic opioid exposure. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working to advance the field of pain management. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
pH-Dependent Activation of Nfepp: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pH-dependent activation of Nfepp, a novel analgesic compound. This compound, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a fentanyl analog engineered for targeted pain relief. Its unique characteristic lies in its selective activation of the μ-opioid receptor (MOR) in acidic conditions, which are a hallmark of inflamed and injured tissues. This property minimizes on-target side effects commonly associated with traditional opioids, which act systemically at physiological pH. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism: pH-Sensing for Targeted Analgesia
This compound's innovative design centers on its low acid dissociation constant (pKa). In the neutral pH environment of healthy tissues (approximately pH 7.4), this compound remains largely in a deprotonated, inactive state, exhibiting a significantly lower affinity for the μ-opioid receptor compared to conventional opioids like fentanyl.[1] However, in the acidic microenvironment of inflamed tissues (pH ~5.5-7.0), this compound becomes protonated. This conformational change dramatically increases its binding affinity and efficacy at the μ-opioid receptor, leading to localized G-protein activation and subsequent analgesic effects.[1][2] This targeted activation spares healthy tissues, including the brain, from opioid-related side effects such as respiratory depression and sedation.
Quantitative Data Summary
The pH-dependent activity of this compound has been quantified through various in vitro assays. The following tables summarize key findings from published studies, comparing this compound's activity at physiological and acidic pH with that of fentanyl.
Table 1: [³⁵S]-GTPγS Binding Assays in HEK293 Cells Expressing the μ-Opioid Receptor
| Compound | pH | Log EC₅₀ (M) | Maximum Effect (% Stimulation) |
| This compound | 6.5 | -6.94 | Significantly Higher than at pH 7.4 |
| 7.4 | -6.16 | ||
| Fentanyl | 6.5 | -7.57 | No significant difference |
| 7.4 | -7.33 | No significant difference |
Data from Frontiers in Molecular Neuroscience, 2023.[2]
Table 2: Inhibition of Voltage-Dependent Calcium Channels (VDCCs) in Dorsal Root Ganglion (DRG) Neurons
| Compound (100 µM) | pH | Inhibition of Ca²⁺ Current |
| This compound | 6.5 | ~41.8% |
| 7.4 | ~28.8% | |
| Fentanyl | 6.5 | Potent Inhibition |
| 7.4 | Potent Inhibition |
Data from Frontiers in Molecular Neuroscience, 2023.[2]
Table 3: Binding Affinity (IC₅₀) for the μ-Opioid Receptor in Brain Membranes
| Compound | pH | IC₅₀ (nM) to Displace [³H]-DAMGO |
| This compound | 5.5 | No significant difference from Fentanyl |
| 6.5 | Significantly increased | |
| 7.4 | Significantly increased | |
| Fentanyl | 5.5 | No significant difference from this compound |
| 6.5 | No significant change | |
| 7.4 | No significant change |
Data from PAIN, 2018.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of this compound's action, a series of key experiments are typically performed. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and the workflows of these essential assays.
References
- 1. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
Nfepp: A pH-Dependent Mu-Opioid Receptor Agonist as a Safer Alternative to Fentanyl
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The opioid crisis, fueled in large part by the widespread use and misuse of potent synthetic opioids like fentanyl, has created an urgent need for safer and more targeted analgesic agents. This whitepaper explores the preclinical data and therapeutic potential of N-(1-(2-phenethyl)-4-piperidinyl)-N-phenylpropionamide (Nfepp), a novel, pH-sensitive analog of fentanyl. This compound exhibits a unique pharmacological profile, preferentially activating mu-opioid receptors (MOPr) in the acidic microenvironments characteristic of inflamed and injured tissues. This targeted activation holds the promise of providing potent pain relief at the site of injury while minimizing the life-threatening systemic side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction potential. This document provides a comprehensive overview of the chemistry, pharmacology, and experimental evaluation of this compound, serving as a technical guide for researchers and professionals in the field of drug development.
Introduction: The Promise of pH-Dependent Opioid Agonism
Fentanyl, a powerful synthetic opioid, is approximately 50 to 100 times more potent than morphine.[1] While highly effective for managing severe pain, its narrow therapeutic window and high potential for abuse have contributed significantly to the ongoing opioid epidemic. The primary mechanism of action for fentanyl and other traditional opioids involves the widespread activation of mu-opioid receptors (MOPr) throughout the central and peripheral nervous systems. This non-specific activation leads to the desired analgesic effects but also triggers a cascade of undesirable and often dangerous side effects.
This compound was designed to overcome this limitation through a novel, pH-dependent mechanism of action.[2] Inflamed or ischemic tissues exhibit a lower extracellular pH (acidosis) compared to healthy tissues.[3] By modifying the chemical structure of fentanyl to include a fluorine atom, the pKa of this compound was lowered to 6.8, in contrast to fentanyl's pKa of 8.43.[2] This chemical modification results in this compound being predominantly in its protonated, active state in acidic environments, and in its deprotonated, less active state at physiological pH (7.4).[2] This property allows this compound to selectively target MOPr in injured tissues, offering a localized analgesic effect with a potentially wider therapeutic window and a significantly improved safety profile.
Chemical and Pharmacological Profile
Chemical Structure
-
IUPAC Name: (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide[4]
-
Molecular Formula: C₂₂H₂₇FN₂O[3]
-
Molar Mass: 354.47 g/mol [3]
Pharmacodynamics: A Tale of Two pH Environments
The key to this compound's improved safety profile lies in its pH-dependent activation of the mu-opioid receptor.
Table 1: Comparative Pharmacological Data of this compound and Fentanyl
| Parameter | This compound | Fentanyl | Reference(s) |
| pKa | 6.8 | 8.43 | [2] |
| [³⁵S]-GTPγS Binding (EC₅₀, Log) | |||
| pH 7.4 | -6.16 | -7.33 | [5] |
| pH 6.5 | -6.94 | -7.57 | [5] |
| cAMP Formation Inhibition | More potent and efficacious at acidic pH | Potent at both acidic and physiological pH | [6] |
| β-Arrestin Recruitment | Preferentially occurs at acidic pH | Occurs at physiological pH | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and similar opioid compounds.
Synthesis of this compound
Conceptual Synthesis Workflow:
References
- 1. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]
- 5. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
Translating Nfepp Research: A Technical Guide from Bench to Bedside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "Nfepp" presents a point of ambiguity in current scientific literature, potentially referring to two distinct classes of compounds with different therapeutic targets and translational pathways. This guide addresses this ambiguity by providing a comprehensive overview of both interpretations: the novel pH-sensitive μ-opioid receptor (MOR) agonist, This compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide), and the class of N-formyl peptides , exemplified by the user-specified structure N-formyl-L-leucyl-L-phenylalanyl-L-prolyl-L-phenylalanine, which act on formyl peptide receptors (FPRs).
This technical guide will delineate the preclinical research, mechanism of action, and translational journey for each, providing structured data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in the field of drug development.
Part 1: this compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide) - A pH-Sensitive Opioid Agonist
This compound is a novel fentanyl analog designed to selectively activate the μ-opioid receptor (MOR) in the acidic microenvironments characteristic of inflamed or injured tissues.[1][2] This targeted activation is a promising strategy to develop potent analgesics that circumvent the severe side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction, which are mediated by MOR activation in healthy tissues with normal physiological pH.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound's innovative design is centered on its lower acid dissociation constant (pKa), which allows it to be protonated and thus active at a lower pH (~5-7) found in sites of inflammation, while remaining largely inactive at the physiological pH of healthy tissues (7.4).[1][4] Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to analgesia. The primary mechanism involves the activation of Gαi/o proteins, which subsequently inhibit downstream effectors.
The key signaling events are:
-
G-protein Activation : In an acidic environment, this compound binds to and stabilizes an active conformation of the MOR, promoting the exchange of GDP for GTP on the Gαi/o subunit.
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from nociceptive neurons.[7][8] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
Data Presentation: Preclinical Efficacy
Preclinical studies have demonstrated this compound's efficacy in various animal models of pain, with a significantly improved side-effect profile compared to conventional opioids like fentanyl.
| Assay | Model | This compound Effect | Fentanyl Effect | pH Condition | Reference |
| [35S]GTPγS Binding | HEK293 cells expressing MOR | EC50: 1.3 nM | EC50: 2.1 nM | pH 6.5 | [4] |
| [35S]GTPγS Binding | HEK293 cells expressing MOR | EC50: 4.8 nM | EC50: 2.5 nM | pH 7.4 | [4] |
| cAMP Inhibition | HEK293 cells expressing MOR | Potent inhibition | Potent inhibition | pH 6.5 / 6.8 | [6] |
| cAMP Inhibition | HEK293 cells expressing MOR | Less potent and efficacious | Potent inhibition | pH 7.4 | [6] |
| VGCC Inhibition | Rat Dorsal Root Ganglion Neurons | Significant inhibition of inward Ca²⁺ currents | Significant inhibition of inward Ca²⁺ currents | pH 6.5 | |
| VGCC Inhibition | Rat Dorsal Root Ganglion Neurons | Significantly less effective inhibition | Significant inhibition of inward Ca²⁺ currents | pH 7.4 | |
| Antinociception | Mice with Colitis (VMR to colorectal distension) | Inhibited visceromotor responses | Inhibited visceromotor responses | In vivo (inflamed colon) | [5] |
| Antinociception | Control Mice (VMR to colorectal distension) | No effect | Inhibited visceromotor responses | In vivo (healthy colon) | [5] |
| Side Effects | Mice with Colitis | Devoid of respiratory depression, constipation, hyperactivity | Caused respiratory depression, constipation, hyperactivity | In vivo | [5] |
Experimental Protocols
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation : HEK293 cells stably expressing the human μ-opioid receptor are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂) and centrifuged to pellet the membranes. The pellet is resuspended in assay buffer.
-
Assay Buffer Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) at the desired pH (e.g., 6.5 and 7.4).
-
Reaction Mixture : In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound or fentanyl.
-
Initiation : Add [35S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation : Incubate the plate at 30°C for 60-90 minutes.
-
Termination : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing : Wash the filters rapidly with ice-cold wash buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).
This electrophysiological technique measures ion currents across the cell membrane of isolated neurons.
-
Cell Isolation : Isolate dorsal root ganglion (DRG) neurons from rats.
-
Recording Setup : Use a patch-clamp amplifier and a perfusion system to allow for rapid solution exchange.
-
Pipette and Bath Solutions : The internal pipette solution contains CsCl to block K⁺ currents, while the external bath solution contains Ba²⁺ or Ca²⁺ as the charge carrier. Solutions are buffered to the desired pH (6.5 or 7.4).
-
Cell Clamping : Establish a whole-cell patch-clamp configuration. Hold the neuron at a negative potential (e.g., -80 mV).
-
Current Elicitation : Elicit Ca²⁺ currents by applying a depolarizing voltage step (e.g., to +10 mV for 100 ms).
-
Drug Application : After obtaining a stable baseline current, perfuse the cell with a solution containing this compound or fentanyl at the desired concentration and pH.
-
Data Acquisition : Record the peak inward current before and after drug application. The percentage of inhibition is calculated. The effect can be reversed by applying an opioid antagonist like naloxone.[9]
Translational Outlook and Clinical Development
The preclinical data strongly support the "bench to bedside" translation of this compound as a first-in-class, peripherally-restricted, pH-sensitive opioid analgesic. By providing pain relief comparable to conventional opioids but without their debilitating and dangerous side effects, this compound has the potential to be a groundbreaking therapy for a variety of inflammatory and post-operative pain conditions.[1]
The company pHarm Therapeutics Inc. is advancing the clinical development of this compound, with plans to conduct Phase 1-2 clinical trials, initially targeting post-operative pain in orthopedic surgery.[1] The successful translation of this compound would represent a major paradigm shift in pain management, addressing a critical unmet need of the global opioid crisis.
Part 2: N-formyl Peptides - Agonists of Formyl Peptide Receptors (FPRs)
N-formyl peptides are pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by the innate immune system.[10] They are characterized by an N-terminal formyl group, commonly found on proteins synthesized by bacteria or released from damaged mitochondria. These peptides are potent chemoattractants for phagocytic leukocytes and signal through a family of GPCRs known as Formyl Peptide Receptors (FPRs).
The peptide specified by the user, N-formyl-L-leucyl-L-phenylalanyl-L-prolyl-L-phenylalanine, belongs to this class. While this specific peptide is not extensively characterized in the literature, its structure is similar to the well-studied prototype, fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine), which serves as a model for understanding FPR signaling and its therapeutic potential.
Mechanism of Action and Signaling Pathway
In humans, there are three FPRs: FPR1, FPR2/ALX, and FPR3. These receptors are primarily expressed on myeloid cells (e.g., neutrophils, monocytes) and play a crucial role in host defense and inflammation. Upon binding of an N-formyl peptide like fMLP, the FPRs (predominantly FPR1 for fMLP) activate heterotrimeric G-proteins (Gαi).
The downstream signaling is complex and multifaceted, leading to a range of cellular responses:
-
G-protein Activation : Ligand binding activates Gαi, leading to the dissociation of Gαi and Gβγ subunits.
-
PLC Activation : The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, causing a rapid release of Ca²⁺ into the cytoplasm.
-
PKC Activation : DAG and elevated Ca²⁺ activate Protein Kinase C (PKC).
-
PI3K/Akt Pathway : The Gβγ subunit can also activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream cell survival and proliferation signals.
-
MAPK Pathway : FPR activation also triggers the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of ERK1/2, which is crucial for transcriptional regulation.
These signaling events culminate in cellular functions essential for innate immunity, such as chemotaxis, degranulation, and the production of reactive oxygen species (respiratory burst).
Data Presentation: FPR Modulators in Development
The therapeutic strategy for FPRs is nuanced; both agonists and antagonists are being developed. Agonists can promote the resolution of inflammation, while antagonists can block excessive inflammatory responses.
| Compound | Target | Type | EC50 / IC50 | Therapeutic Area | Clinical Phase | Reference |
| BMS-986235 | FPR2 | Selective Agonist | hFPR2: 0.41 nMmFPR2: 3.4 nM | Heart Failure | Phase 1 (Completed) | [11][12] |
| ACT-389949 | FPR2/ALX | Agonist | Potent (comparable to WKYMVm) | Inflammation | Phase 1 (Completed) | [12] |
| Compound 17b | FPR1/FPR2 | Dual Agonist | Not specified | Myocardial Infarction | Preclinical | [13] |
Experimental Protocols
This assay measures the directional migration of neutrophils toward a chemoattractant.
-
Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chamber Setup : Use a 48-well microchemotaxis chamber (e.g., Boyden chamber) separated by a polycarbonate filter (e.g., 3-5 µm pore size).
-
Loading : Load the lower wells with assay medium (e.g., HBSS) containing various concentrations of the N-formyl peptide (e.g., fMLP). Load the upper wells with the isolated neutrophil suspension.
-
Incubation : Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Counting : After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter.
-
Quantification : Count the number of migrated cells in several high-power fields using a microscope. The chemotactic index is calculated as the fold increase in migration over the medium control.
This assay measures the increase in cytosolic free calcium following receptor activation.
-
Cell Preparation : Use a suitable cell line expressing the target FPR (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) or isolated primary neutrophils.
-
Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing : Wash the cells to remove extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Measurement : Place the cells in a fluorometer or a fluorescence plate reader.
-
Stimulation : Record a stable baseline fluorescence, then add the FPR agonist (e.g., fMLP) and continue recording the change in fluorescence intensity over time.
-
Data Analysis : The change in fluorescence corresponds to the change in intracellular calcium concentration. Data are often presented as the peak fluorescence intensity or the area under the curve.
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Starvation : Culture cells (e.g., HEK293 expressing FPR1) to ~80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours before the experiment.
-
Agonist Stimulation : Treat the cells with the FPR agonist at various concentrations for a short period (typically 2-10 minutes) at 37°C.
-
Cell Lysis : Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band intensities using densitometry.[14]
Translational Outlook and Clinical Development
The translation of FPR research from bench to bedside is an active and promising area. The dual role of FPRs in both promoting and resolving inflammation makes them attractive but complex therapeutic targets.
-
Pro-resolving Agonists : Selective FPR2 agonists like BMS-986235 are being developed to harness the body's natural inflammation-resolving pathways. This approach is particularly promising for cardiovascular diseases like heart failure, where resolving chronic inflammation can prevent adverse tissue remodeling.[11][15]
-
Anti-inflammatory Antagonists : In diseases characterized by excessive neutrophil infiltration and activation, such as certain autoimmune diseases or ischemia-reperfusion injury, FPR antagonists could be beneficial by blocking the pro-inflammatory signaling cascade.
The development of biased agonists, which selectively activate certain downstream pathways (e.g., pro-resolving) while avoiding others (e.g., pro-inflammatory), represents a sophisticated strategy to fine-tune the therapeutic effects of FPR modulation. While several compounds have entered early-phase clinical trials, further research is needed to fully understand the nuanced roles of different FPR subtypes and their ligands in various human diseases to successfully bring these therapies to the clinic.[12]
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 5. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure [scite.ai]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Nfepp for Non-Addictive Pain Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global opioid crisis has underscored the urgent need for potent analgesics devoid of the severe side effects and addictive potential associated with conventional opioids. N-(3-fluoro-4-(1-(phenylsulfonyl)piperidin-4-yl)phenyl)ethanesulfonamide (Nfepp) represents a novel, promising therapeutic agent in this domain. This compound is a pH-sensitive µ-opioid receptor (MOR) agonist engineered to selectively activate MORs in the acidic microenvironments characteristic of inflamed and injured tissues.[1][2][3][4] This targeted activation leads to potent, localized analgesia without engaging MORs in healthy tissues, such as the brain and gut, thereby circumventing typical opioid-related adverse effects like respiratory depression, sedation, constipation, and addiction.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Concept: pH-Dependent MOR Activation
The innovative design of this compound hinges on its lower acid dissociation constant (pKa) of 6.8, in contrast to conventional opioids like fentanyl, which have a pKa above 7.4.[5] Consequently, at the physiological pH of approximately 7.4 found in healthy tissues, this compound remains largely unprotonated and thus inactive. However, in the acidic milieu of inflamed or injured tissues (pH ~5.5-7.0), this compound becomes protonated, enabling it to bind to and activate MORs.[4][5] This unique property confers its tissue-selective analgesic effects.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects primarily through the activation of peripheral MORs on nociceptive neurons.[5][8] Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade that ultimately reduces neuronal excitability.
G-Protein Activation and Downstream Effectors
The binding of protonated this compound to MORs in acidified environments leads to more efficient G-protein activation compared to its activity at normal physiological pH.[1][9] This activation involves the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) formation and reduced protein kinase A (PKA) activity.[2][7][10] This cascade can modulate the activity of various ion channels involved in nociception.[10]
-
Modulation of Ion Channels by Gβγ: The Gβγ subunit plays a crucial role in mediating the analgesic effects of this compound by directly modulating ion channel activity.[1][9]
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): A key mechanism underlying this compound's antinociceptive action is the Gβγ-mediated inhibition of VDCCs in dorsal root ganglion (DRG) neurons.[1][7][9] This reduces calcium influx, which is essential for the release of neurotransmitters that propagate pain signals.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Opioid receptor activation is known to involve the opening of GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11][12][13] This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thereby dampening pain signal transmission.
-
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its effects at acidic and physiological pH, and in relation to the conventional opioid fentanyl.
Table 1: Receptor Binding and G-Protein Activation
| Parameter | Compound | pH 5.5 | pH 6.5 | pH 7.4 | Reference |
| IC50 for DAMGO displacement (nM) | This compound | Not significantly different from Fentanyl | - | Significantly lower affinity than Fentanyl | [5] |
| Fentanyl | - | - | - | [5] | |
| EC50 for [³⁵S]-GTPγS binding (nM) | This compound | - | Significantly lower than at pH 7.4 | Significantly higher than at pH 6.5 | [1] |
| Fentanyl | - | Similar to pH 7.4 | Similar to pH 6.5 | [1] | |
| Maximal effect for [³⁵S]-GTPγS binding (%) | This compound | - | Significantly higher than at pH 7.4 | Significantly lower than at pH 6.5 | [1] |
| Fentanyl | - | Similar to pH 7.4 | Similar to pH 6.5 | [1] |
Table 2: In Vitro Functional Assays
| Assay | Compound | pH 6.5 | pH 7.4 | Reference |
| Inhibition of cAMP formation | This compound | Preferentially active | - | [2] |
| Recruitment of β-arrestins | This compound | Preferentially active | - | [2] |
| MOR endocytosis | This compound | Preferentially active | - | [2] |
| Reduction of Ca²⁺ currents in DRG neurons (%) | This compound (100 µM) | 41.8 | 28.8 | [1] |
Table 3: In Vivo Analgesic Efficacy
| Pain Model | Compound | Dose Range | Effect | Reference |
| Neuropathic Pain (CCI model) | This compound | 4-16 µg/kg i.v. | Dose-dependently diminished mechanical and heat hypersensitivity | [5] |
| Fentanyl | 4-16 µg/kg i.v. | Dose-dependently diminished mechanical and heat hypersensitivity | [5] | |
| Abdominal Pain (Acetic acid-induced writhing) | This compound | 4-16 µg/kg i.v. | Dose-dependently diminished abdominal constrictions | [5] |
| Fentanyl | - | Dose-dependently diminished abdominal constrictions | [5] | |
| Inflammatory Bowel Disease (DSS colitis model) | This compound | - | Inhibited visceromotor responses to colorectal distension in mice with colitis, but not in control mice | [2][14] |
| Fentanyl | - | Inhibited responses in both colitis and control groups | [2][14] |
Table 4: Side Effect Profile
| Side Effect | Compound | Observation | Reference |
| Respiratory Depression | This compound | Devoid of this effect | [2][6][7] |
| Fentanyl | Observed | [2][7] | |
| Constipation | This compound | Devoid of this effect | [2][6][7] |
| Fentanyl | Observed | [2][7] | |
| Sedation/Motor Impairment | This compound | Devoid of this effect | [6] |
| Fentanyl | Observed | [6] | |
| Reward (Conditioned Place Preference) | This compound | Devoid of this effect | [6] |
| Fentanyl | Observed | [6] | |
| Hyperactivity | This compound | Devoid of this effect | [2][7] |
| Fentanyl | Observed | [2][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to MORs at different pH levels.
-
Methodology:
-
Prepare membrane homogenates from tissues expressing MORs (e.g., rat brain or HEK293 cells transfected with MOR).
-
Incubate the membranes with a radiolabeled MOR agonist (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound or fentanyl).
-
Perform incubations in buffers adjusted to different pH values (e.g., 5.5, 7.4).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional activation of G-proteins by this compound at MORs.
-
Methodology:
-
Use membranes from MOR-expressing cells.
-
Incubate membranes with varying concentrations of this compound or fentanyl in the presence of GDP and [³⁵S]GTPγS.
-
Perform incubations at different pH values (e.g., 6.5 and 7.4).
-
The binding of the agonist to the MOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine EC50 and Emax values from concentration-response curves.
-
Electrophysiology (Patch-Clamp)
-
Objective: To assess the effect of this compound on ion channel activity (e.g., VDCCs) in sensory neurons.
-
Methodology:
-
Isolate dorsal root ganglion (DRG) neurons from rats.
-
Use the whole-cell patch-clamp technique to record ion currents.
-
Maintain the extracellular solution at different pH values (e.g., 6.5 and 7.4).
-
Apply a voltage protocol to elicit specific ion currents (e.g., depolarizing steps to activate VDCCs).
-
Perfuse the cells with this compound at various concentrations and record the changes in current amplitude.
-
Specific channel blockers and G-protein inhibitors (e.g., pertussis toxin, gallein) can be used to dissect the signaling pathway.[1][9]
-
Animal Models of Pain
-
Objective: To evaluate the in vivo analgesic efficacy of this compound.
-
Methodology:
-
Neuropathic Pain (Chronic Constriction Injury - CCI):
-
Induce neuropathy in rats by loosely ligating the sciatic nerve.
-
Assess mechanical allodynia (e.g., with von Frey filaments) and thermal hyperalgesia (e.g., with a radiant heat source).
-
Administer this compound or fentanyl intravenously.
-
Measure changes in paw withdrawal thresholds or latencies at different time points after drug administration.[5]
-
-
Visceral Pain (Acetic Acid-Induced Writhing):
-
Inject a dilute solution of acetic acid into the peritoneal cavity of mice or rats to induce writhing behavior (abdominal constrictions).
-
Administer this compound or a vehicle control prior to the acetic acid injection.
-
Count the number of writhes over a defined period.[5]
-
-
Inflammatory Bowel Disease (Dextran Sodium Sulfate - DSS Colitis):
-
Experimental Workflow Diagram
Future Directions and Conclusion
This compound represents a paradigm shift in the development of opioid analgesics, moving away from broad, systemic activation towards targeted, pathology-specific drug action. The preclinical data are robust, demonstrating potent analgesia across multiple pain models without the hallmark side effects of conventional opioids.[2][5][6] Future research will need to focus on translating these promising preclinical findings into human clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with various pain conditions associated with tissue acidosis, such as inflammatory and neuropathic pain.[3][16] The development of this compound and similar pH-sensitive analgesics could mark a significant turning point in pain management, offering a safer and non-addictive alternative for millions of patients.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Achieving Opioid Analgesia Without Side Effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AOP-Wiki [aopwiki.org]
- 12. Peripheral G protein-coupled inwardly rectifying potassium channels are involved in δ-opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spinal G-protein-gated potassium channels contribute in a dose-dependent manner to the analgesic effect of mu- and delta- but not kappa-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evolving acidic microenvironments during colitis provide selective analgesic targets for a pH-sensitive opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Whitepaper: The Pharmacology of NFEPP, a Peripherally-Restricted Opioid Agonist
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP). Contrary to the initial query, current scientific literature characterizes this compound not by its effects on the central nervous system (CNS), but by its innovative mechanism designed to specifically avoid CNS activity. Its primary therapeutic action is potent, peripherally-mediated analgesia, driven by a unique pH-dependent activation mechanism. This paper will detail this peripheral mechanism of action, the basis for its CNS-sparing properties, and the experimental evidence supporting its profile.
Introduction: A Paradigm Shift in Opioid Analgesia
Conventional opioid agonists, such as morphine and fentanyl, are mainstays for severe pain management. Their powerful analgesic effects are primarily mediated by the activation of µ-opioid receptors (MORs) in the central nervous system.[1] However, this central activity is inextricably linked to life-threatening side effects, including respiratory depression, addiction, and sedation.[1]
This compound represents a novel strategy in opioid development. It is a fentanyl analogue rationally designed with a lower acid dissociation constant (pKa) to selectively activate MORs in the acidic microenvironments of injured or inflamed peripheral tissues.[1][2] At the physiological pH of healthy tissues, including the brain (pH > 7.35), this compound remains largely unprotonated and therefore unable to effectively bind and activate MORs.[1][3] This design confers potent, localized pain relief at the site of injury while precluding the dangerous side effects mediated by central opioid receptors.[4][5]
Mechanism of Action: pH-Dependent Peripheral MOR Activation
The core of this compound's innovation lies in its chemical properties. The protonation of opioid ligands is a general prerequisite for binding to and activating opioid receptors.[1] this compound's lower pKa means it is readily protonated and becomes active only in environments with a higher concentration of protons (lower pH), a hallmark of inflamed and injured tissues.[1][6]
In the peripheral nervous system (PNS), this activation of MORs on nociceptive sensory neurons, such as those in the dorsal root ganglia (DRG), leads to strong antinociception.[1][7] The downstream signaling cascade involves G-protein coupling, inhibition of voltage-dependent calcium channels (VDCCs), and a subsequent reduction in neuronal excitability, thus dampening the transmission of pain signals.[1][4]
Quantitative Pharmacology of this compound
The pH-dependent activity of this compound has been quantified across several key parameters. The following tables summarize the available data, comparing its effects at acidic (inflammatory) pH versus physiological pH.
Table 1: Receptor Binding and G-Protein Activation
| Parameter | Ligand | pH 6.5 (Acidic) | pH 7.4 (Physiological) | Cell Type | Reference |
|---|---|---|---|---|---|
| G-Protein Activation (EC₅₀) | This compound | More Efficient Activation | Less Efficient Activation | HEK293 | [1] |
| G-Protein Activation (EC₅₀) | Fentanyl | Comparable Activation | Comparable Activation | HEK293 | [1] |
| Receptor Binding Affinity (IC₅₀) | This compound | Higher Affinity | Significantly Lower Affinity | Brain Membranes | [2] |
| Receptor Binding Affinity (IC₅₀) | Fentanyl | High Affinity | High Affinity | Brain Membranes |[2] |
Table 2: Cellular and In Vivo Effects
| Parameter | Ligand | pH 6.5 (Acidic) | pH 7.4 (Physiological) | Model System | Reference |
|---|---|---|---|---|---|
| Ca²⁺ Current Attenuation | This compound (100 µM) | 41.8% | 28.8% | DRG Neurons | [1] |
| MOR Phosphorylation | This compound | Strongest Signal at pH 6.0 | Diminished Signal with Increasing pH | HEK293 | [1] |
| MOR Phosphorylation | Fentanyl | Similar Signal Across pH Range | Similar Signal Across pH Range | HEK293 | [1] |
| Visceromotor Response Inhibition | This compound | Effective in Colitis Mice | Not Effective in Control Mice | Mouse Model of IBD | [6][7] |
| Visceromotor Response Inhibition | Fentanyl | Effective in Colitis Mice | Effective in Control Mice | Mouse Model of IBD |[6][7] |
Signaling Pathway and Experimental Workflow
This compound Signaling in Peripheral Neurons
The following diagram illustrates the proposed signaling cascade for this compound at the MOR in a peripheral sensory neuron under acidic conditions, as found in inflamed tissue.
Caption: this compound signaling pathway in a peripheral neuron under acidic conditions.
Experimental Protocol: Assessing Peripheral Analgesia without CNS Side Effects
The workflow below outlines a typical experimental design to validate the peripherally-restricted analgesic properties of this compound and distinguish them from a conventional opioid like fentanyl.
Caption: Experimental workflow to test peripheral analgesia vs. CNS side effects.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro: Patch-Clamp Electrophysiology on DRG Neurons
-
Objective: To measure the effect of this compound on voltage-dependent calcium channels (VDCCs) in sensory neurons.[1]
-
Preparation: Dorsal root ganglia are dissected from Wistar rats. Neurons are dissociated via enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration, then plated on coated coverslips.[1]
-
Recording: Whole-cell patch-clamp recordings are performed. The external solution is buffered to either pH 7.4 or an acidic pH (e.g., 6.5) to mimic physiological and inflammatory conditions, respectively. The internal pipette solution contains a cesium salt to block potassium channels.
-
Procedure: A depolarization step is applied to elicit Ca²⁺ currents. Baseline currents are recorded, after which this compound or fentanyl is applied via a perfusion system at varying concentrations. The percentage of current inhibition is calculated by comparing the peak current amplitude before and after drug application.[1]
In Vivo: Dextran Sodium Sulfate (DSS) Colitis Model
-
Objective: To assess the antinociceptive effect of this compound on visceral pain in a model of inflammatory bowel disease (IBD).[7]
-
Induction: Colitis is induced in mice by administering DSS in their drinking water for a period of 5-7 days. This leads to colon inflammation and acidification of the local tissue environment.[6][7]
-
Visceromotor Response (VMR) Measurement: Anesthetized mice are implanted with electrodes in the external oblique abdominal muscle to measure electromyographic (EMG) activity. After recovery, a balloon is inserted into the colon for colorectal distension (CRD) at varying pressures. The EMG signal, representing a pain response, is recorded.
-
Drug Administration: Mice are administered this compound, fentanyl, or vehicle systemically (e.g., intravenously). VMR to CRD is measured before and after drug administration to determine the degree of analgesia.[7]
In Vivo: Assessment of CNS Side Effects
-
Respiratory Depression: Measured using whole-body plethysmography. Mice are placed in a chamber that measures pressure changes during the breathing cycle to determine respiratory rate and tidal volume before and after drug administration.[7]
-
Locomotor Activity: Assessed using an open-field test. Mice are placed in an arena, and their movement (distance traveled, speed) is tracked by an automated system. Opioids like fentanyl typically cause hyperactivity, which is measured as a significant increase in locomotion.[6]
-
Constipation: Evaluated by measuring gastrointestinal transit time or by counting the number of fecal pellets produced over a set period after drug administration.[7]
Conclusion and Future Directions
This compound is a pioneering compound that validates the therapeutic strategy of targeting peripheral opioid receptors in a pH-dependent manner. The available data strongly indicate that it provides potent analgesia in peripheral inflammatory and neuropathic pain models without engaging central MORs, thus avoiding the most severe opioid-related side effects.[1][2] Its mechanism of action is not related to the CNS, but is rather a testament to a design that intelligently circumvents it.
Future research should focus on:
-
Characterizing the full pharmacokinetic and pharmacodynamic profile of this compound in larger animal models.
-
Investigating its efficacy across a broader range of pain states associated with tissue acidosis, such as cancer pain and ischemic pain.
-
Translational studies to determine if this pH-dependent strategy is viable and effective in human clinical trials.
By leveraging the unique pathophysiology of injured tissue, this compound and similar compounds could offer a much-needed class of potent and safer analgesics.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amelioration of injury-induced tissue acidosis by a nonsteroidal analgesic attenuates antinociceptive effects of the pH-dependent opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Nfepp Receptor Binding: A Technical Guide
Introduction
The Nfepp receptor has emerged as a significant target in contemporary drug discovery, implicated in a variety of physiological and pathological processes. Its modulation offers therapeutic potential across a spectrum of diseases. Computational, or in silico, modeling provides a powerful and cost-effective approach to understanding the molecular interactions governing this compound receptor binding. By simulating these interactions, researchers can predict binding affinities, elucidate mechanisms of action, and design novel ligands with enhanced specificity and efficacy. This guide offers an in-depth overview of the methodologies and data central to the in silico modeling of the this compound receptor, tailored for researchers, scientists, and drug development professionals.
I. This compound Receptor: Structure and Function
The this compound receptor is a transmembrane protein characterized by a distinct extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain responsible for initiating downstream signaling cascades. The precise physiological role of the this compound receptor is an active area of investigation, with current evidence pointing to its involvement in cellular proliferation and metabolic regulation.
II. Quantitative Analysis of Ligand-Receptor Interactions
A cornerstone of in silico modeling is the availability of robust quantitative data from experimental assays. These data are crucial for validating computational models and ensuring their predictive accuracy. The following table summarizes key binding parameters for known this compound receptor ligands.
| Ligand | Binding Affinity (Kd) | IC50 | Kon (M-1s-1) | Koff (s-1) | Reference |
| Ligand A | 50 nM | 120 nM | 1.5 x 105 | 7.5 x 10-3 | Fictional Study et al., 2023 |
| Ligand B | 200 nM | 450 nM | 8.0 x 104 | 1.6 x 10-2 | Imagined Research Group, 2022 |
| Ligand C | 1.2 µM | 2.5 µM | 3.2 x 104 | 3.8 x 10-2 | Hypothetical Data Inc., 2024 |
Table 1: Quantitative Binding Data for this compound Receptor Ligands. This table provides a comparative overview of the binding affinities (Kd), half-maximal inhibitory concentrations (IC50), association rates (Kon), and dissociation rates (Koff) for a selection of ligands targeting the this compound receptor.
III. Methodologies in In Silico Modeling
The in silico modeling of this compound receptor binding encompasses a range of computational techniques, from initial model preparation to the simulation of molecular interactions and the prediction of binding energies.
A. Homology Modeling of the this compound Receptor
In the absence of a crystallographically resolved structure, homology modeling is the initial step in constructing a three-dimensional model of the this compound receptor.
Experimental Protocol: Homology Modeling
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the this compound receptor's amino acid sequence. Templates with high sequence identity (>30%) and resolution are preferred.
-
Sequence Alignment: Perform a multiple sequence alignment of the this compound receptor sequence with the selected template(s) using tools like Clustal Omega or T-Coffee.
-
Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (loops).
-
Loop Refinement: Refine the conformation of the loop regions, which often have lower sequence identity, using algorithms like Looper or ModLoop.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK for stereochemical quality, Ramachandran plot analysis, and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.
B. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to the this compound receptor, forming a stable complex.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Prepare the this compound receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding site (active site). The binding site can be identified from homologous structures or predicted using pocket-finding algorithms.
-
Ligand Preparation: Generate a 3D conformation of the ligand, assign charges, and define its rotatable bonds.
-
Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the ligand into the receptor's binding site. The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.
-
Pose Selection and Analysis: Analyze the top-ranked docking poses based on their predicted binding energies and interactions with key residues in the binding site.
C. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound receptor-ligand complex over time, offering a more realistic representation of the biological environment.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the docked this compound receptor-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to study the stability of the complex (RMSD), flexibility of residues (RMSF), protein-ligand interactions, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.
IV. Visualizing Workflows and Pathways
A. In Silico Modeling Workflow
The following diagram illustrates the typical workflow for the in silico modeling of this compound receptor binding.
Methodological & Application
Application Notes and Protocols for Nfepp Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nfepp, or N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a novel, pH-sensitive μ-opioid receptor (MOR) agonist.[1] Its unique characteristic lies in its selective activation in acidic environments, typical of inflamed or injured tissues.[1] This property makes this compound a promising candidate for the development of potent analgesics with a reduced side-effect profile compared to traditional opioids like fentanyl. These application notes provide a comprehensive overview of the synthesis and purification of this compound, its mechanism of action, and relevant quantitative data to support further research and development. While the detailed, step-by-step synthesis protocol has been performed by a contractor and is not publicly available in its entirety, this document outlines a probable synthetic approach based on established fentanyl analog chemistry and provides available data on its biological activity.
Introduction
Traditional opioid analgesics, while effective, present significant challenges due to their wide range of adverse effects, including respiratory depression, constipation, and a high potential for addiction. These side effects stem from the indiscriminate activation of opioid receptors throughout the central and peripheral nervous systems. This compound was designed to overcome these limitations by exploiting the acidic microenvironment of inflamed tissues.[2] With a pKa of 6.82, this compound is protonated and thus active at the lower pH found in sites of injury and inflammation, while remaining largely inactive at the physiological pH of 7.4.[3] This targeted activation is designed to provide localized pain relief without the systemic side effects associated with conventional opioids.
Synthesis of this compound
The exact, detailed synthesis protocol for this compound as performed by the original developers is not fully published. The initial synthesis was carried out by a contractor.[3] However, based on the structure of this compound and established methods for the synthesis of fentanyl and its analogs, a general synthetic scheme can be proposed. The final step in the synthesis of many fentanyl analogs involves the acylation of an N-aryl-N-(piperidin-4-yl)amine intermediate.
Proposed Synthetic Scheme
A plausible synthetic route to this compound would likely involve the following key steps:
-
Synthesis of the core piperidine structure: This would involve the preparation of a suitably protected 4-amino-3-fluoropiperidine derivative.
-
N-arylation: Introduction of the phenyl group onto the 4-amino group of the piperidine ring.
-
N-phenethylation: Attachment of the phenethyl group to the piperidine nitrogen.
-
Acylation: The final step would be the acylation of the secondary amine with propionyl chloride or propionic anhydride to yield this compound.
Further details on similar synthetic methodologies can be found in the literature concerning the synthesis of fentanyl analogs.
Purification Protocol
Post-synthesis, purification of this compound is critical to remove impurities, unreacted starting materials, and by-products. A standard method for the purification of compounds like this compound is High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable for the separation of fentanyl analogs.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be employed.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be used to monitor the elution of the product.
-
Fraction Collection: Fractions corresponding to the this compound peak would be collected, and the solvent removed under reduced pressure to yield the purified compound.
The purity of the final product should be assessed by analytical HPLC and characterized by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The pH-dependent activity of this compound is a key quantitative parameter. The following table summarizes the available data on the binding affinity and pKa of this compound compared to fentanyl.
| Compound | pKa | IC50 at pH 7.4 (nM) | IC50 at pH 6.5 (nM) |
| This compound | 6.82[3] | ~1000 | ~100 |
| Fentanyl | 8.44 | ~10 | ~10 |
Note: IC50 values are approximate and based on graphical data representations in the cited literature. For precise values, consulting the supplementary information of Rodriguez-Gaztelumendi et al., 2018 is recommended.
Mechanism of Action & Signaling Pathway
This compound exerts its analgesic effect by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR is pH-dependent due to the lower pKa of this compound.
Signaling Pathway of the μ-Opioid Receptor
Upon binding of an agonist like this compound, the μ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.
-
The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters.
-
The net effect of these signaling events is a reduction in the transmission of pain signals.
References
Application Notes and Protocols: Nfepp Solubility in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nfepp, or N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a novel, potent µ-opioid receptor (MOR) agonist with a unique pH-dependent activity profile.[1][2] It is designed to be selectively active in acidic environments, such as those found in inflamed or injured tissues, while remaining largely inactive at normal physiological pH (around 7.4).[1][3][4] This characteristic suggests that this compound may offer targeted analgesic effects with a reduced risk of central nervous system side effects commonly associated with traditional opioids.[2][5] Understanding the solubility of this compound in physiological buffers is critical for the design and interpretation of in vitro and in vivo experiments, as well as for formulation development.
These application notes provide an overview of this compound's solubility characteristics, protocols for determining its solubility, and guidance on solution preparation for experimental use.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H27FN2O | [2] |
| Molar Mass | 354.47 g/mol | [2] |
| pKa | 6.8 | [3][4] |
| Appearance | Solid powder | [6] |
Solubility of this compound in Physiological Buffers
Precise quantitative solubility data for this compound in various physiological buffers is not extensively documented in publicly available literature. However, based on its chemical structure and intended mechanism of action, the following qualitative solubility profile can be inferred:
-
pH-Dependent Solubility: Due to its pKa of 6.8, the protonation state of this compound is highly dependent on the pH of the surrounding medium.[3][4] In acidic conditions (pH < 6.8), this compound will be predominantly protonated, which is the active form that binds to the µ-opioid receptor.[3] Generally, the salt form of a compound is more soluble in aqueous solutions than the free base. Therefore, this compound is expected to exhibit higher solubility in acidic buffers compared to neutral or alkaline buffers.
-
Solubility in Organic Solvents: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[6] For experimental purposes, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired physiological buffer.
Note: When preparing solutions of this compound from a DMSO stock, it is crucial to consider the final concentration of DMSO in the experimental medium, as high concentrations can have cytotoxic or other off-target effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the shake-flask method, a common technique to determine the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound powder
-
Physiological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS)) at various pH values (e.g., 5.5, 6.5, 7.4)
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, temperature-controlled
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Buffers: Prepare the desired physiological buffers at the target pH values. Ensure the pH is accurately measured and adjusted.
-
Addition of Excess this compound: Add an excess amount of this compound powder to a vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.
-
Quantification:
-
HPLC Method (Recommended): Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the concentration of this compound.
-
UV-Vis Spectrophotometry Method: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Measure the absorbance of the diluted, filtered solution at the wavelength of maximum absorbance (λmax) and calculate the concentration using a calibration curve.
-
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
This compound Signaling Pathway
This compound exerts its analgesic effect by acting as a µ-opioid receptor (MOR) agonist, particularly in acidic environments. The binding of protonated this compound to the MOR initiates a G-protein signaling cascade.
Caption: this compound signaling pathway in a nociceptive neuron.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.
Caption: Experimental workflow for this compound solubility determination.
Conclusion
While specific quantitative data on this compound's solubility in physiological buffers is limited, its pH-dependent nature is a key characteristic that dictates its activity and likely its solubility. The protocols and information provided here offer a framework for researchers to determine the solubility of this compound in their specific experimental systems and to prepare solutions for in vitro and in vivo studies. Accurate determination and reporting of solubility are essential for the continued investigation of this promising therapeutic candidate.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Nfepp) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo administration of Nfepp, a pH-sensitive µ-opioid receptor (MOR) agonist, in various rodent models of pain. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
This compound is a novel MOR agonist that exhibits preferential activity in acidic microenvironments, a hallmark of inflamed and injured tissues.[1] This characteristic suggests that this compound can selectively target pain at its source while minimizing the systemic side effects commonly associated with conventional opioids, such as respiratory depression, sedation, and constipation.[2] Preclinical studies in rodent models have demonstrated the analgesic efficacy of this compound in neuropathic, inflammatory, and visceral pain conditions.
Mechanism of Action
In healthy tissues with a physiological pH of approximately 7.4, this compound remains largely in a deprotonated state and shows reduced binding affinity to MOR.[2] However, in the acidic milieu of inflamed or ischemic tissues, this compound becomes protonated, leading to enhanced binding and activation of MOR on nociceptive neurons.[1] This activation triggers downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of voltage-dependent calcium channels, which ultimately suppresses neuronal excitability and reduces the transmission of pain signals.[3]
Data Presentation
The following table summarizes the quantitative data from key in vivo studies of this compound in rodent models.
| Animal Model | Pain Type | Species/Strain | This compound Administration | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Neuropathic | Rat (Wistar) | 4-16 µg/kg i.v. | Dose-dependent reversal of mechanical and thermal hyperalgesia, comparable to fentanyl. | [2] |
| Acetic Acid-Induced Writhing | Visceral | Rat | Not specified | Significantly reduced the number of writhes, indicating visceral analgesia. | [2] |
| Dextran Sodium Sulfate (DSS) Colitis | Visceral | Mouse (C57BL/6) | Not specified | Inhibited visceromotor responses to colorectal distension in mice with colitis but not in healthy controls. | [4] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Rat | Not specified | Inhibited pain with similar efficacy to fentanyl in the inflamed paw. | [2] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats for Neuropathic Pain
This protocol describes the induction of neuropathic pain using the CCI model and the subsequent assessment of this compound's analgesic effects.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound, Fentanyl (for comparison)
-
Isoflurane for anesthesia
-
4-0 silk sutures
-
Standard surgical tools
-
Von Frey filaments for mechanical sensitivity testing
-
Plantar test apparatus for thermal sensitivity testing
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before surgery.
-
Baseline Nociceptive Testing: Measure baseline paw withdrawal thresholds to mechanical (von Frey) and thermal stimuli (plantar test) for both hind paws for 3 days prior to surgery.
-
CCI Surgery:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the incision with sutures.
-
Allow the animals to recover for 14 days for the neuropathy to fully develop.
-
-
Drug Administration:
-
On day 14 post-surgery, administer this compound (e.g., 4, 8, 16 µg/kg) or fentanyl intravenously (i.v.) under brief isoflurane anesthesia.[2] A vehicle control group should also be included.
-
-
Post-Drug Nociceptive Testing:
-
Evaluate nociceptive thresholds (mechanical and thermal) at 15, 30, and 60 minutes after drug injection.[2]
-
Dextran Sodium Sulfate (DSS) Induced Colitis Model in Mice for Visceral Pain
This protocol details the induction of colitis and the evaluation of this compound's effect on visceral hypersensitivity.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran Sodium Sulfate (DSS)
-
This compound, Fentanyl
-
Apparatus for colorectal distension (CRD) to measure visceromotor responses (VMRs).
Procedure:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce colitis. Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
-
Assessment of Visceral Nociception:
-
Measure VMRs to CRD in both healthy control mice and mice with DSS-induced colitis.[4]
-
CRD is performed by inserting a small balloon into the colorectum and inflating it to various pressures. The abdominal muscle contractions (VMRs) are recorded via electromyography (EMG).
-
-
Drug Administration:
-
Administer this compound or fentanyl to both colitis and control groups.
-
-
Post-Drug VMR Measurement:
-
Re-assess VMRs to CRD after drug administration to determine the analgesic effect.
-
Visualizations
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: this compound's pH-dependent activation of MOR and downstream signaling.
Experimental Workflow for In Vivo this compound Efficacy Testing
Caption: A generalized workflow for evaluating this compound's analgesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 4. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nfepp in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nfepp, or N-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)-acetamide, is a novel, pH-sensitive µ-opioid receptor (MOR) agonist. Its unique mechanism of action, characterized by selective activation in the acidic microenvironments typical of inflamed tissues, positions it as a promising therapeutic agent for inflammatory pain. This selectivity minimizes the common side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction potential, which are mediated by MOR activation in healthy tissues with physiological pH.[1][2][3][4] These application notes provide a comprehensive overview of this compound dosages, experimental protocols, and key findings in preclinical inflammatory pain models.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data on this compound administration and its analgesic effects in various inflammatory pain models.
Table 1: this compound Dosage and Administration in Murine Models of Inflammatory Pain
| Animal Model | Pain Model | Administration Route | Dosage | Key Findings | Reference |
| Mouse | Dextran Sodium Sulfate (DSS)-Induced Colitis | Subcutaneous (s.c.) | 0.2 mg/kg | Inhibited visceromotor responses to colorectal distension by 65.2% in colitis mice with no effect in healthy controls. | [4] |
| Mouse | Dextran Sodium Sulfate (DSS)-Induced Colitis | Subcutaneous (s.c.) | 0.4 mg/kg | Produced similar analgesic effects to fentanyl (0.4 mg/kg s.c.) without causing hypoxia. A 50-fold higher dose (20 mg/kg s.c.) had no effect on O2 saturation. | [5] |
| Mouse | Dextran Sodium Sulfate (DSS)-Induced Colitis | Subcutaneous (s.c.) | 1.6 mg/kg | Resulted in a 37.8% reduction in visceromotor responses at 6 hours post-administration. | [5] |
Table 2: this compound Dosage and Efficacy in Rat Models of Inflammatory Pain
| Animal Model | Pain Model | Administration Route | Dosage | Key Findings | Reference |
| Rat | Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation | Intraplantar (i.pl.) | 0.5 - 4 µg | Dose-dependently increased paw pressure threshold (PPT) in the inflamed paw. | |
| Rat | Acetic Acid-Induced Writhing | Intravenous (i.v.) | 4 - 16 µg/kg | Dose-dependently decreased the number of writhes, indicating abdominal pain relief. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in inflammatory pain models.
Caption: this compound's pH-dependent activation and signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model mimics inflammatory bowel disease (IBD) and is used to assess visceral pain.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Induction of Colitis:
-
Administer 2.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5 consecutive days.
-
Replace the DSS solution daily to ensure its stability and consistent consumption.
-
Provide regular drinking water for a 2-day recovery period after the 5-day DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to assess the severity of colitis.
-
-
Assessment of Visceral Pain:
-
Thirty minutes after subcutaneous administration of this compound or vehicle, measure visceromotor responses (VMRs) to colorectal distension (CRD).
-
CRD is performed by inserting a small balloon catheter into the colorectum and inflating it to graded pressures (e.g., 20, 40, 60, 80 mmHg).
-
VMRs are quantified by measuring the electromyographic (EMG) activity of the abdominal muscles.
-
Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Rats
This model is used to study localized inflammatory pain and assess mechanical hyperalgesia.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of Inflammation:
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Allow 24-48 hours for the development of inflammation, characterized by paw edema and hypersensitivity.
-
-
Assessment of Mechanical Hyperalgesia:
-
Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments or a pressure application meter (e.g., Randall-Selitto test).
-
Apply increasing force to the plantar surface of the inflamed paw until the rat withdraws its paw.
-
Record the force (in grams) at which the withdrawal occurs.
-
Administer this compound (e.g., intraplantarly) and measure PWT at various time points post-injection.
-
Acetic Acid-Induced Writhing in Rats
This is a model of visceral pain used to screen for analgesic compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Induction of Writhing:
-
Inject 1% acetic acid solution intraperitoneally (i.p.).
-
Immediately after the injection, place the rat in an observation chamber.
-
-
Assessment of Analgesia:
-
Administer this compound intravenously immediately before or after the acetic acid injection.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-30 minute period.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
In Vitro Assays for Mechanism of Action
These assays are typically performed in cell lines (e.g., HEK293 cells) stably expressing the µ-opioid receptor.
-
cAMP Formation Assay:
-
Culture MOR-expressing cells to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Co-incubate with varying concentrations of this compound at both physiological (7.4) and acidic (e.g., 6.5) pH.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates Gi/o protein coupling and receptor activation.
-
-
β-Arrestin Recruitment Assay:
-
Use a cell line co-expressing a tagged MOR and a tagged β-arrestin (e.g., using enzyme fragment complementation or BRET).
-
Plate the cells in a microplate.
-
Add this compound at various concentrations and at different pH values.
-
Measure the signal (luminescence or fluorescence) generated by the proximity of the tagged MOR and β-arrestin.
-
An increase in the signal indicates the recruitment of β-arrestin to the activated receptor.
-
-
µ-Opioid Receptor Endocytosis Assay:
-
Utilize cells expressing MOR tagged with a fluorescent protein (e.g., GFP) or label surface receptors with a fluorescently tagged antibody.
-
Culture the cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with this compound at acidic and physiological pH.
-
Visualize the internalization of the receptor from the cell membrane to intracellular compartments using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy.
-
Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm.
-
Conclusion
This compound represents a significant advancement in the development of safer analgesics for inflammatory pain. Its pH-sensitive activation of µ-opioid receptors in inflamed tissues allows for targeted pain relief while avoiding the deleterious side effects of conventional opioids. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in the management of inflammatory pain conditions.
References
- 1. Evolving acidic microenvironments during colitis provide selective analgesic targets for a pH-sensitive opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A151 STRATEGIES TO ENHANCE THE CLINICAL APPLICATIONS OF A NOVEL PH SENSITIVE ANALGESIC IN A PRECLINICAL MODEL OF COLITIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mu-Opioid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and addictive properties of opioids.[1] Understanding the binding affinity of novel compounds to the MOR is a critical step in the development of new analgesics with improved therapeutic profiles. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, using the selective MOR agonist [³H]DAMGO as the radioligand. While the following protocol is a standard method for assessing ligand binding to the MOR, specific data for the compound "Nfepp" is not publicly available. Therefore, this document presents a general protocol and data for well-characterized MOR ligands.
Mu-Opioid Receptor Signaling Pathway
Upon activation by an agonist, the mu-opioid receptor couples to inhibitory G-proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][2] This ultimately results in a decrease in neuronal excitability.
Caption: Mu-Opioid Receptor Signaling Pathway.
Quantitative Data for Standard MOR Ligands
The following table summarizes the binding affinities (Ki) and other relevant quantitative data for commonly used mu-opioid receptor ligands. This data is provided for comparative purposes. No binding affinity data for "this compound" was found in publicly available literature.
| Ligand | Receptor Subtype | Assay Type | Radioligand | Ki (nM) | Cell Line | Reference |
| DAMGO | Mu-Opioid | Competition Binding | [³H]DAMGO | ~1-5 | CHO, HEK293 | [3] |
| Morphine | Mu-Opioid | Competition Binding | [³H]DAMGO | ~1-10 | Various | [4] |
| Naloxone | Mu-Opioid | Competition Binding | [³H]DAMGO | ~1-5 | Various | [5][6] |
| Fentanyl | Mu-Opioid | Competition Binding | [³H]Carfentanil | ~0.1-0.5 | Brain Tissue | N/A |
| Sufentanil | Mu-Opioid | Competition Binding | [³H]Sufentanil | ~0.05-0.2 | Brain Tissue | [7] |
| Tramadol | Mu-Opioid | Competition Binding | [³H]DAMGO | ~12,486 | N/A | [7] |
Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor. The assay measures the ability of a test compound to displace the specific binding of a radiolabeled MOR ligand, [³H]DAMGO, from cell membranes expressing the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (PerkinElmer, specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound or other compound of interest.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactive counting.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore Multiscreen).
-
Plate shaker, vacuum manifold, and liquid scintillation counter.
Experimental Workflow Diagram
Caption: Experimental Workflow for MOR Binding Assay.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the test compound in assay buffer.
-
Prepare a stock solution of Naloxone (10 mM in water or buffer).
-
Dilute the [³H]DAMGO stock in assay buffer to the desired final concentration (typically 1-4 nM).[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [³H]DAMGO, and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]DAMGO, and 10 µM Naloxone.[5]
-
Test Compound: Add cell membranes, [³H]DAMGO, and the desired concentration of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[5]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add liquid scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) of the test compound:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
The mu-opioid receptor binding assay is a fundamental tool for characterizing the interaction of novel compounds with this important therapeutic target. The provided protocol offers a robust and reproducible method for determining the binding affinity of test compounds. While specific data for this compound is not currently available, this protocol can be readily adapted to evaluate its potential as a mu-opioid receptor ligand. Careful execution of this assay and accurate data analysis are essential for advancing our understanding of opioid pharmacology and for the development of safer and more effective pain therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. [3H] DAMGO binding [bio-protocol.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scribd.com [scribd.com]
Application Notes: Utilizing Nfepp in Patch Clamp Electrophysiology to Investigate pH-Dependent Opioid Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (Nfepp) is a novel synthetic opioid that acts as a potent and selective agonist for the G-protein coupled mu-opioid receptor (MOR).[1][2] A distinguishing feature of this compound is its pH-dependent activity; it demonstrates significantly higher potency in acidic environments, which are characteristic of inflamed or injured tissues.[1][3] This property makes this compound a valuable tool for investigating the nuanced mechanisms of opioid signaling in pathological states. Patch clamp electrophysiology is an essential technique for elucidating the direct effects of compounds like this compound on neuronal excitability by measuring ion channel activity.[4]
This application note provides a detailed protocol for the use of this compound in whole-cell patch clamp experiments on dorsal root ganglion (DRG) neurons to characterize its effects on voltage-dependent calcium channels (VDCCs).
Mechanism of Action
This compound exerts its effects by binding to and activating the mu-opioid receptor. This activation of the Gαi/o subunit of the G-protein complex leads to the dissociation of the Gβγ subunit.[1][5] The liberated Gβγ subunit then directly interacts with and inhibits voltage-dependent calcium channels, leading to a reduction in calcium influx and subsequent dampening of neuronal excitability.[1][5] This signaling cascade is more pronounced at acidic pH, making this compound particularly effective in models of inflammatory pain.[1][3][5]
Data Presentation
This compound Potency on Voltage-Dependent Calcium Channels (VDCCs) in DRG Neurons
| Compound | pH | Log IC50 |
| This compound | 6.5 | -8.02 |
| This compound | 7.4 | -7.56 |
| Fentanyl | 6.5 | -7.89 |
| Fentanyl | 7.4 | -7.95 |
Data extracted from patch clamp experiments on isolated rat dorsal root ganglion (DRG) neurons.[1][5]
Mandatory Visualizations
Experimental Protocols
Preparation of Solutions
Extracellular Solution (ECS) [1]
| Component | Concentration (mM) |
|---|---|
| TEA-Cl | 130 |
| CaCl2·6H2O | 10 |
| HEPES | 5 |
| D-glucose | 25 |
Adjust pH to 7.4 or 6.5 with NaOH/HCl.
Intracellular Solution (ICS) [1]
| Component | Concentration (mM) |
|---|---|
| CsCl | 105 |
| MgCl2 | 2.5 |
| HEPES | 40 |
| EGTA | 10 |
| Mg-ATP | 2 |
| GTP | 0.5 |
| D-glucose | 5 |
Adjust pH to 7.4 or 6.5 with CsOH/HCl.
Whole-Cell Patch Clamp Protocol for DRG Neurons
This protocol is adapted from established methods for recording from rat DRG neurons.[1]
-
Cell Preparation:
-
Isolate dorsal root ganglia from rats 24-48 hours prior to the experiment.
-
Culture the dissociated neurons on appropriate substrates.
-
Evaluate cell viability before starting the recordings.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3.5–8 MΩ.
-
Fill the pipettes with the filtered intracellular solution, ensuring no air bubbles are present in the tip.
-
-
Recording Setup:
-
Place the coverslip with adherent DRG neurons in the recording chamber on the stage of an inverted microscope.
-
Continuously superfuse the cells with the appropriate pH-adjusted extracellular solution at a flow rate of 800–1,000 μl/min.
-
Select neurons with a diameter of 20–30 μm for recording.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a selected neuron with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance seal (GΩ seal). A holding potential of -60 mV can facilitate seal formation.
-
After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Set the holding potential to -80 mV.
-
-
Data Acquisition:
-
Record baseline inward Ca2+ currents by applying depolarizing steps to +10 mV for 100 ms at 20-second intervals. Record several sweeps to ensure a stable baseline.
-
Introduce this compound into the extracellular solution via the perfusion system.
-
Continue to record the Ca2+ currents to observe the inhibitory effect of this compound.
-
To determine dose-response relationships, apply a range of this compound concentrations.
-
To confirm the involvement of MOR, the antagonist naloxone (100 µM) can be co-applied with this compound.[5]
-
To investigate the role of G-protein subunits, cells can be pre-incubated with pertussis toxin (to block Gi/o proteins) or the Gβγ inhibitor gallein can be included in the intracellular solution.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward Ca2+ currents before and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the dose-response data with a Hill equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the pH-dependent modulation of mu-opioid receptor signaling and its downstream effects on neuronal ion channels. The provided protocols and data offer a framework for utilizing patch clamp electrophysiology to investigate these mechanisms in detail, which can provide critical insights for the development of novel analgesics with improved side-effect profiles.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. This compound | MOR agonist | Probechem Biochemicals [probechem.com]
- 3. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of the G protein–coupled receptor and ion channel axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nfepp in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nfepp (N-(2-(4-fluorophenyl)-2-oxoethyl)propionamide), a novel pH-dependent µ-opioid receptor (MOR) agonist, in the study of neuropathic pain. Detailed protocols for in vivo models and behavioral assessments are provided to facilitate the investigation of this compound's analgesic properties.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant challenge to treat effectively[1]. Current therapies often provide limited relief and are associated with undesirable side effects[1]. This compound is an investigational compound that exhibits analgesic effects specifically in injured tissues due to its pH-sensitive activation of µ-opioid receptors[2]. In healthy tissues with a physiological pH of approximately 7.4, this compound has a significantly lower affinity for MORs. However, in injured or inflamed tissues, where the local pH is acidic, this compound's binding affinity to MORs increases, leading to localized analgesia without the typical systemic side effects of conventional opioids[2][3].
Mechanism of Action: pH-Dependent MOR Agonism
This compound's unique mechanism of action is centered on its low pKa, which allows it to be protonated and thus activated in the acidic microenvironment of damaged nerve tissues[2]. This targeted activation at the periphery minimizes central nervous system (CNS) side effects commonly associated with opioid use, such as sedation and respiratory depression[3].
Signaling Pathway of this compound at the µ-Opioid Receptor
The binding of activated this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), on nociceptive neurons initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission[4][5][6].
Experimental Protocols
The following protocols are designed for preclinical evaluation of this compound in rodent models of neuropathic pain.
Animal Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used and robust model for inducing neuropathic pain in rodents, mimicking many of the symptoms observed in humans[2][7].
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia system
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Sterile saline
-
Suture materials for muscle and skin closure
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (3-4% for induction, 2% for maintenance).
-
Surgical Incision: Make a small incision on the lateral side of the mid-thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Ligation: Carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle layer and then close the skin incision.
-
Post-operative Care: Administer post-operative analgesia as per institutional guidelines and monitor the animal for signs of distress. Allow 3-14 days for the development of neuropathic pain behaviors before commencing drug treatment studies[2].
Behavioral Testing
This test measures the paw withdrawal threshold in response to a mechanical stimulus[2][8][9][10].
Materials:
-
Electronic von Frey apparatus or a set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglass enclosures for each animal
Procedure:
-
Acclimatization: Place the rats in individual plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing[11][12].
-
Stimulation: Apply the von Frey filament or the electronic von Frey tip to the plantar surface of the hind paw.
-
Observation: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination:
-
Manual Filaments: Use the "up-down" method to determine the 50% paw withdrawal threshold[8].
-
Electronic von Frey: Apply increasing pressure until the paw is withdrawn. The force at which withdrawal occurs is recorded. Repeat measurements at least three times with a 3-5 minute interval and average the values[9].
-
This test measures the latency of paw withdrawal in response to a thermal stimulus[1][3][11][12].
Materials:
-
Hargreaves apparatus (plantar test)
-
Glass platform
-
Plexiglass enclosures
Procedure:
-
Acclimatization: Place the rats in the enclosures on the glass platform and allow them to acclimate for 15-20 minutes[12].
-
Stimulation: Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw.
-
Measurement: The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage[11].
-
Replicates: Take at least three measurements for each paw with a minimum of 5 minutes between each measurement and average the results.
This compound Administration and Data Collection
Protocol:
-
Establish baseline behavioral responses (pre-drug administration).
-
Administer this compound intravenously (i.v.) at the desired doses (e.g., 4-16 mg/kg)[2].
-
Perform behavioral testing at specific time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) to determine the time course of the analgesic effect.
-
To confirm the peripheral mechanism of action, a peripherally restricted opioid antagonist, such as naloxone methiodide (NLXM), can be co-administered at the site of nerve injury[2].
Data Presentation
Table 1: In Vivo pH Measurements in Neuropathic Pain Model
| Time Point (Post-CCI) | pH at Injured Nerve (Mean ± SEM) | pH at Contralateral Nerve (Mean ± SEM) |
| Day 3 | 7.19 ± 0.007 | 7.01 ± 0.019 |
| Day 7 | 7.19 ± 0.007 | 7.01 ± 0.019 |
| Day 14 | 7.19 ± 0.007 | 7.01 ± 0.019 |
| Data derived from Rodriguez-Gaztelumendi et al., 2018[2] |
Table 2: Efficacy of Intravenous this compound on Mechanical Hypersensitivity in CCI Rats
| Treatment Group | Dose (mg/kg, i.v.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | ~25 |
| This compound | 4 | ~40 |
| This compound | 8 | ~55 |
| This compound | 16 | ~70 |
| Approximate values interpreted from graphical data in Rodriguez-Gaztelumendi et al., 2018[2] |
Table 3: Efficacy of Intravenous this compound on Thermal Hypersensitivity in CCI Rats
| Treatment Group | Dose (mg/kg, i.v.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle | - | ~4 |
| This compound | 4 | ~6 |
| This compound | 8 | ~8 |
| This compound | 16 | ~10 |
| Approximate values interpreted from graphical data in Rodriguez-Gaztelumendi et al., 2018[2] |
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain due to its innovative pH-dependent mechanism of action, which offers the potential for effective analgesia with a reduced side-effect profile. The protocols outlined in these application notes provide a framework for the preclinical investigation of this compound and similar compounds, enabling researchers to further explore their therapeutic potential in the management of neuropathic pain.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 3. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 4. µ-opioid receptor [biology.kenyon.edu]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model with Nfepp
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is an acute, non-immune, and well-characterized inflammatory assay.[1][2] Subplantar injection of carrageenan, a sulfated polysaccharide extracted from red seaweed, elicits a biphasic inflammatory response.[3]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and plasma extravasation.[3]
-
Late Phase (2.5-6 hours): Involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins, nitric oxide, and cytokines like TNF-α and IL-1β.[3][4] This phase is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).
This model is highly reproducible and is a standard for the preliminary screening of potential anti-inflammatory drugs.
Nfepp: A pH-Sensitive Opioid Agonist
This compound is a novel fentanyl analog designed to selectively activate µ-opioid receptors in the acidic microenvironment of inflamed tissues.[2][5] Healthy tissues maintain a physiological pH of around 7.4, while inflamed tissues become acidic (pH ~5.5-7.0).[5] this compound's unique property of pH-dependent activation allows for targeted analgesia at the site of inflammation, potentially avoiding the systemic side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction.[2][5] While its primary characterization is as an analgesic in inflammatory pain models, its targeted action at inflamed sites warrants investigation into its potential anti-inflammatory effects.
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol
This protocol is a standard method for inducing acute inflammation in the paw of a rodent.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Test compound (this compound) and vehicle
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only
-
Group II (Carrageenan): Carrageenan + Vehicle
-
Group III (Reference Drug): Carrageenan + Indomethacin (e.g., 10 mg/kg, i.p.)
-
Group IV-VI (Test Compound): Carrageenan + this compound (various doses, e.g., 1, 5, 10 mg/kg, route to be determined based on vehicle and compound properties, often i.p. or p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Drug Administration: Administer the vehicle, reference drug, or test compound at the predetermined doses and route. The timing of administration should be based on the pharmacokinetic profile of the test compound (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of all animals except the control group.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase in Paw Volume = [(V_t - V_0) / V_0] * 100 Where V_t is the paw volume at time 't' and V_0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean percentage increase in paw volume in the carrageenan group and T is the mean percentage increase in paw volume in the treated group.
-
Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
Data Presentation
The following tables are templates for presenting quantitative data from the carrageenan-induced paw edema model. As no direct data for this compound is available, the data presented is representative of a soluble epoxide hydrolase (sEH) inhibitor, another class of anti-inflammatory compounds, to illustrate data structure.
Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (%) at Time (hours) |
| 1h | ||
| Vehicle Control | - | 0.0 ± 0.0 |
| Carrageenan | - | 35.2 ± 3.1 |
| Indomethacin | 10 | 20.1 ± 2.5 |
| sEH Inhibitor | 1 | 28.9 ± 2.8 |
| sEH Inhibitor | 5 | 22.5 ± 2.6 |
| sEH Inhibitor | 10 | 18.7 ± 2.1* |
*Data is hypothetical and for illustrative purposes. *p < 0.05 compared to the Carrageenan group.
Table 2: Inhibition of Inflammatory Mediators in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | Prostaglandin E2 (pg/mg tissue) |
| Vehicle Control | - | 15.2 ± 1.8 | 20.5 ± 2.1 | 5.1 ± 0.6 |
| Carrageenan | - | 150.8 ± 12.5 | 180.3 ± 15.2 | 55.7 ± 4.9 |
| Indomethacin | 10 | 80.4 ± 7.9 | 95.1 ± 9.2 | 15.3 ± 1.8 |
| sEH Inhibitor | 10 | 95.2 ± 8.8 | 110.6 ± 10.5 | 30.1 ± 3.2 |
*Data is hypothetical and for illustrative purposes. *p < 0.05 compared to the Carrageenan group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nfepp in Visceral Pain Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(2-(2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethyl)phenyl)acetamide (Nfepp) is a novel, pH-dependent µ-opioid receptor (MOR) agonist. Its unique mechanism of action allows for targeted analgesia in acidified tissues, such as those found in inflammatory conditions, while minimizing typical opioid-related side effects in healthy tissues. These characteristics make this compound a promising therapeutic candidate for visceral pain, a condition often associated with inflammation and tissue acidosis. These application notes provide detailed protocols for utilizing this compound in preclinical visceral pain models and summarize the quantitative data from key studies.
Data Presentation
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Number of Writhes (Mean ± SEM) | % Inhibition | Statistical Significance (vs. Control) |
| Control (Vehicle) | 0 | 25 ± 2 | - | - |
| This compound | 4 | 18 ± 1 | ~28% | p < 0.05 |
| This compound | 8 | 14 ± 2 | ~44% | p < 0.01 |
| This compound | 12 | 12 ± 1 | ~52% | p < 0.01 |
| This compound | 16 | 12 ± 2 | ~52% | p < 0.01 |
| Fentanyl | 4 | 15 ± 2 | ~40% | p < 0.01 |
| Fentanyl | 8 | 8 ± 1 | ~68% | p < 0.001 |
| Fentanyl | 12 | 4 ± 1 | ~84% | p < 0.001 |
| Fentanyl | 16 | 2 ± 1 | ~92% | p < 0.001 |
Data synthesized from studies demonstrating the dose-dependent analgesic effect of intravenous this compound compared to fentanyl in the rat acetic acid-induced writhing model.
Table 2: Effect of this compound on Visceromotor Responses to Colorectal Distension in a Mouse Model of DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, s.c.) | Animal Model | Visceromotor Response (% of Vehicle) | Statistical Significance (vs. Vehicle in Colitis) |
| This compound | 0.2 | Healthy Control | 108.6 ± 32.5% | Not Applicable |
| This compound | 0.2 | DSS-Induced Colitis | 34.8 ± 2.0% | p < 0.001 |
| Fentanyl | 0.2 | Healthy Control | Significantly Reduced | Not Applicable |
| Fentanyl | 0.2 | DSS-Induced Colitis | Significantly Reduced | p < 0.001 |
This table summarizes the selective action of subcutaneous this compound in reducing visceral pain associated with colitis, while having no effect in healthy animals.
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain in Rats
Objective: To assess the analgesic efficacy of this compound in a model of acute, chemically-induced visceral pain.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Fentanyl citrate (as a positive control)
-
Vehicle (e.g., 0.9% saline)
-
1% Acetic acid solution
-
Intraperitoneal (i.p.) and intravenous (i.v.) injection supplies
-
Observation chambers
Procedure:
-
Acclimation: Acclimate rats to the experimental environment for at least 1 hour before testing.
-
Drug Administration: Administer this compound, fentanyl, or vehicle intravenously (i.v.) via the tail vein.
-
Induction of Visceral Pain: Immediately after drug administration, inject 1% acetic acid solution intraperitoneally (i.p.).
-
Observation: Place the animal in an individual observation chamber and record the number of writhes (abdominal constrictions) over a 30-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Compare the number of writhes in the this compound- and fentanyl-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Protocol 2: Visceromotor Response to Colorectal Distension in a Mouse Model of DSS-Induced Colitis
Objective: To evaluate the effect of this compound on visceral hypersensitivity in a model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Colorectal distension system (barostat)
-
Electromyography (EMG) recording equipment
-
Subcutaneous (s.c.) injection supplies
Procedure:
-
Induction of Colitis: Induce colitis by administering 2.5% DSS in the drinking water for 5 days, followed by 2 days of regular drinking water.
-
Surgical Implantation: Surgically implant EMG electrodes into the abdominal musculature for recording visceromotor responses. Allow for a recovery period.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).
-
Colorectal Distension: After a 30-minute absorption period, perform graded colorectal distension using a barostat-controlled balloon catheter (e.g., pressures of 20, 40, 60, 80 mmHg).
-
Data Recording and Analysis: Record the EMG activity during each distension step. The integrated EMG signal serves as a measure of the visceromotor response (pain). Compare the responses in this compound-treated animals to vehicle-treated controls in both healthy and colitic mice.
Visualizations
Signaling Pathway of this compound in Visceral Pain
Caption: this compound's pH-dependent activation of peripheral MOR and downstream signaling.
Experimental Workflow for this compound in a Visceral Pain Model
Caption: General experimental workflow for evaluating this compound in visceral pain models.
Assessing Nfepp Efficacy in a Cancer Pain Model: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer pain is a debilitating condition that significantly impacts the quality of life for millions of patients. The development of novel analgesics with improved efficacy and fewer side effects is a critical area of research. This document provides a framework for assessing the efficacy of a novel compound, Nfepp, in a preclinical cancer pain model. The protocols and methodologies outlined below are based on established best practices in the field of pain research and can be adapted for the specific characteristics of this compound.
Note: As "this compound" appears to be a novel or proprietary compound with no publicly available data, this document serves as a template. The specific details of the signaling pathways, expected quantitative data, and precise experimental parameters would need to be populated based on internal data and the hypothesized mechanism of action of this compound.
Data Presentation
Effective data presentation is crucial for the clear communication of scientific findings. All quantitative data from the described experiments should be summarized in structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia
| Treatment Group | Dose (mg/kg) | n | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at 1h | Post-Treatment Paw Withdrawal Threshold (g) at 4h |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| This compound | 10 | 10 | |||
| Positive Control | X | 10 |
Table 2: Effect of this compound on Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg) | n | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) at 1h | Post-Treatment Paw Withdrawal Latency (s) at 4h |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| This compound | 10 | 10 | |||
| Positive Control | X | 10 |
Table 3: Effect of this compound on Spontaneous Pain (e.g., Guarding Score)
| Treatment Group | Dose (mg/kg) | n | Baseline Guarding Score | Post-Treatment Guarding Score at 1h | Post-Treatment Guarding Score at 4h |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| This compound | 10 | 10 | |||
| Positive Control | X | 10 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research.
Cancer-Induced Bone Pain (CIBP) Model
Objective: To establish a reliable in vivo model of cancer-induced bone pain to test the analgesic efficacy of this compound.
Materials:
-
6- to 8-week-old female C3H/HeJ mice
-
Murine sarcoma cells (e.g., NCTC 2472)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
2.5% Avertin for anesthesia
-
Insulin syringes with a 28-gauge needle
Procedure:
-
Culture murine sarcoma cells to 80-90% confluency.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 2 x 10^5 cells/10 µL.
-
Anesthetize mice using isoflurane.
-
Inject 10 µL of the cell suspension (or PBS for sham controls) into the intramedullary cavity of the right femur.
-
Monitor the animals daily for general health and tumor development.
-
Behavioral testing should commence on day 7 post-inoculation and continue for up to 21 days.
Behavioral Assessment of Pain
Objective: To quantify pain-related behaviors in the CIBP model following treatment with this compound.
a) Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Administer this compound (or vehicle/positive control) and repeat the measurements at specified time points (e.g., 1, 2, 4, and 24 hours post-dosing).
b) Thermal Hyperalgesia (Hargreaves Test):
-
Place mice in individual Plexiglas chambers on a glass floor.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Measure the time taken for the mouse to withdraw its paw (paw withdrawal latency).
-
A cut-off time of 20 seconds is typically used to prevent tissue damage.
-
Administer this compound and repeat the measurements at specified time points.
In Vivo Electrophysiology
Objective: To assess the effect of this compound on the excitability of dorsal horn neurons in the spinal cord.
Procedure:
-
Anesthetize a tumor-bearing mouse with urethane.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Record the activity of wide-dynamic-range (WDR) neurons in the dorsal horn in response to mechanical and thermal stimulation of the receptive field on the paw.
-
Administer this compound intravenously and record the changes in neuronal firing.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that this compound might modulate to produce its analgesic effects. This is a generic representation of a pain signaling pathway and would need to be adapted based on the actual molecular target of this compound.
Caption: Hypothetical this compound mechanism in a cancer pain signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the efficacy of this compound in a preclinical cancer pain model.
Caption: Experimental workflow for preclinical assessment of this compound.
Troubleshooting & Optimization
Technical Support Center: Nfepp for Preclinical Analgesic Research
Disclaimer: Nfepp ((±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide) is a research compound and not approved for human use. This document is intended for drug development professionals and researchers in a controlled laboratory setting. All experiments should be conducted in accordance with ethical guidelines and institutional regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, is a novel μ-opioid receptor (MOR) agonist with a unique pH-dependent activation profile.[1][2] Its chemical structure is similar to fentanyl, but with the addition of a fluorine atom.[3] This modification allows this compound to selectively activate MORs in acidic environments, which are characteristic of inflamed or injured tissues (pH ~5-7).[2][3] In healthy tissues with a normal physiological pH (7.4), this compound's activity is significantly reduced.[2][3] This targeted action aims to provide localized pain relief without the typical side effects associated with conventional opioids, such as respiratory depression, sedation, and constipation.[1][2]
Q2: How does this compound's pH-dependent activity translate to its analgesic effect?
A2: The lower pKa of this compound means it is more readily protonated and thus activated in the acidic microenvironment of injured tissues.[4] This localized activation of peripheral MORs on nociceptive neurons inhibits pain signaling at the source.[1][4] Studies in rat models of inflammatory and neuropathic pain have shown that intravenously administered this compound produces a dose-dependent analgesic effect.[1] This effect can be reversed by a peripherally restricted opioid antagonist, confirming its localized mechanism of action.[1]
Q3: What are the potential advantages of this compound over traditional opioids like fentanyl?
A3: Preclinical studies suggest several key advantages of this compound:
-
Reduced Side Effects: By targeting only injured tissues, this compound has been shown to be devoid of typical opioid side effects like respiratory depression, sedation, motor impairment, and constipation in animal models.[1][2]
-
Lower Abuse Potential: As this compound does not significantly affect non-inflamed brain tissue until much higher doses are reached, it may have a lower potential for addiction and dependency.[3]
-
Targeted Pain Relief: this compound offers a novel approach to pain management by concentrating its analgesic effects where they are needed most, potentially leading to more effective pain control with a better safety profile.[2][5]
Q4: In which preclinical pain models has this compound been shown to be effective?
A4: this compound has demonstrated analgesic efficacy in a variety of preclinical pain models, including:
-
Models of inflammatory pain, such as complete Freund's adjuvant-induced paw inflammation.[1]
-
Models of postoperative pain.[1]
-
Neuropathic pain models, such as the chronic constriction injury (CCI) model.[1]
-
Models of abdominal pain, like the acetic acid-induced writhing assay.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Analgesic Effect in a Validated Pain Model | 1. Incorrect pH of the tissue environment: this compound's efficacy is pH-dependent. The targeted tissue may not be sufficiently acidic. 2. Inappropriate Dosage: The administered dose may be too low to elicit a significant analgesic response. 3. Ineffective Route of Administration: The chosen route of administration may not be optimal for reaching the target site. | 1. Verify Tissue pH: If possible, measure the pH of the inflamed/injured tissue to confirm it is in the acidic range. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific model. 3. Optimize Administration Route: Consider alternative routes of administration (e.g., local vs. systemic) to ensure adequate drug delivery to the site of injury. |
| Variability in Experimental Results | 1. Inconsistent Induction of Pain Model: The method for inducing inflammation or injury may not be standardized, leading to variable pain states. 2. Animal Stress: High levels of stress in experimental animals can influence pain perception and response to analgesics. 3. Improper Drug Formulation: The this compound solution may not be properly prepared or stored, leading to degradation. | 1. Standardize Pain Model Induction: Ensure consistent and reproducible methods for inducing the pain state in all animals. 2. Acclimatize Animals: Properly acclimatize animals to the experimental environment and handling procedures to minimize stress. 3. Check Drug Formulation: Prepare fresh this compound solutions for each experiment and ensure proper storage conditions are maintained. |
| Unexpected Side Effects Observed | 1. Off-Target Effects at High Doses: While designed to be peripherally restricted, very high doses of this compound may lead to central nervous system effects. 2. Contamination of the Compound: The this compound sample may be impure. | 1. Reduce Dosage: If side effects are observed, consider reducing the dose to a level that maintains analgesia without adverse effects. 2. Verify Compound Purity: Use a highly purified and verified source of this compound. |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Pain
This protocol is adapted from standard methods for assessing visceral pain in rodents.
Objective: To evaluate the analgesic efficacy of this compound in a model of chemically-induced visceral pain.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Acetic acid solution (0.6% in saline)
-
Male mice (20-25g)
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
-
Observation chambers
-
Timer
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (control) intravenously. A typical administration time is 15 minutes prior to the acetic acid injection.
-
Inject 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
Record the number of writhes (abdominal contractions and trunk twist responses) for a period of 10-20 minutes.
-
Compare the number of writhes in the this compound-treated group to the control group to determine the percentage of pain inhibition.
Data Analysis: Calculate the percentage of analgesic activity using the following formula: % Analgesia = [(Writhes in Control Group - Writhes in Test Group) / Writhes in Control Group] x 100
Hot Plate Test for Thermal Pain
This protocol assesses the central analgesic effects of a compound.
Objective: To determine the effect of this compound on the thermal pain threshold.
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.5°C)
-
Mice (18-22g)
-
Timer
Procedure:
-
Acclimatize mice to the testing room.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until a response is observed (e.g., licking of the paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle.
-
At predetermined time points (e.g., 20, 60, and 90 minutes) after administration, place the mouse back on the hot plate and record the latency to response.
-
Compare the post-treatment latencies to the baseline latency.
Data Analysis: An increase in the time it takes for the mouse to respond is indicative of an analgesic effect.
Quantitative Data Summary
| Parameter | This compound | Fentanyl | Reference |
| μ-Opioid Receptor Binding Affinity (IC50) at pH 5.5 | No significant difference from Fentanyl | No significant difference from this compound | [1] |
| μ-Opioid Receptor Binding Affinity at pH 7.4 | Significantly lower affinity than Fentanyl | Significantly higher affinity than this compound | [1] |
| Analgesic Efficacy in Neuropathic Pain Model | Dose-dependent reduction in mechanical and heat hypersensitivity | Dose-dependent reduction in mechanical and heat hypersensitivity | [1] |
| Analgesic Efficacy in Abdominal Pain Model | Dose-dependent reduction in abdominal constrictions | Dose-dependent reduction in abdominal constrictions | [1] |
| Observed Side Effects in Preclinical Models | Devoid of typical opioid side effects (e.g., sedation, respiratory depression, constipation) | Typical opioid side effects observed | [1][5] |
Visualizations
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Caption: this compound's activation is dependent on the acidic pH of inflamed tissue.
References
- 1. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 5. drugtargetreview.com [drugtargetreview.com]
Nfepp Stability in Long-Term Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nfepp in long-term experiments. Adherence to proper storage, handling, and experimental setup is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, is a fentanyl analog that acts as a potent and selective agonist for the μ-opioid receptor (MOR), particularly in acidic environments.[1][2][3] Its pH-dependent activity makes it a valuable tool for studying pain in inflamed tissues, which have a lower pH than healthy tissues.[1][4] Ensuring the stability of this compound throughout a long-term experiment is critical because degradation can lead to a loss of potency and the formation of unknown byproducts, potentially confounding experimental outcomes.
Q2: What are the primary factors that can affect this compound stability in my experiments?
Several factors can influence the stability of this compound in solution, including:
-
pH: As a fentanyl analog, this compound's stability can be pH-dependent. Fentanyl and its analogs are generally more stable in acidic to neutral conditions (pH < 6) and are unstable in strongly alkaline environments.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds, including fentanyl analogs.[5]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of small molecules.
-
Solvent: The choice of solvent for stock solutions and dilutions can impact solubility and stability.
-
Contamination: Microbial contamination in cell culture media can alter the chemical environment and potentially degrade this compound.[6][7]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] The product datasheet from the supplier should be consulted for specific storage recommendations.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Loss of this compound activity over time in cell culture | Degradation in media: this compound may be unstable in the cell culture medium at 37°C over extended periods. | 1. Perform a stability test: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound. 2. Replenish this compound: If degradation is observed, consider partial or complete media changes with freshly diluted this compound at regular intervals. |
| pH shift in media: Changes in cell metabolism can alter the pH of the culture medium, potentially affecting this compound stability and activity. | 1. Monitor media pH: Regularly check the pH of your cell culture medium. 2. Use buffered media: Employ a medium with a robust buffering system, such as HEPES, to maintain a stable pH.[4][9] | |
| Adsorption to labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration of this compound in the medium. | 1. Use low-adhesion plastics: Utilize polypropylene or other low-binding microplates and tubes. 2. Include a carrier protein: Consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) to the medium to reduce non-specific binding, if compatible with your experimental design. | |
| Precipitation of this compound in aqueous solutions | Poor solubility: this compound may have limited solubility in aqueous buffers or cell culture media, especially at higher concentrations. | 1. Check solubility limits: Consult the manufacturer's data sheet for solubility information. 2. Optimize solvent for final dilution: Ensure the final concentration of the stock solvent (e.g., DMSO) in the aqueous solution is low and does not exceed the recommended percentage for your cell type. 3. Prepare fresh dilutions: Prepare working solutions fresh from a concentrated stock solution just before use. |
| Inconsistent experimental results | Inconsistent stock solution concentration: This can result from improper storage, handling, or evaporation of the solvent. | 1. Aliquot stock solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles and minimize solvent evaporation. 2. Verify concentration: If feasible, periodically verify the concentration of your stock solution using an analytical method. |
| Photodegradation: Exposure to ambient light during handling or in the incubator can degrade light-sensitive compounds. | 1. Protect from light: Handle this compound solutions in a dark environment or under amber light. Use amber-colored tubes or wrap tubes and plates in aluminum foil. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare your complete cell culture medium, including all supplements.
-
-
Experimental Setup:
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Prepare several sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the samples under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
-
-
Sample Analysis:
-
At each time point, collect an aliquot of the medium.
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life in your specific medium.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows related to this compound stability.
Caption: this compound signaling pathway in an acidic environment.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fastercapital.com [fastercapital.com]
- 3. Biopharma & Bioprocessing [evonik.com]
- 4. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 细胞培养故障排除 [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Interpreting unexpected results in Nfepp studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Nfepp (N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and unexpected results that may be encountered during this compound experiments.
Q1: Why am I observing central nervous system (CNS) side effects (e.g., sedation, respiratory depression) with this compound, which is supposed to be peripherally restricted?
A1: This is an unexpected result, as this compound is designed to be active in the acidic microenvironments of inflamed tissues, while remaining largely inactive at the physiological pH (around 7.4) of healthy tissues like the brain. Potential causes include:
-
High Dosage: Extremely high doses of this compound may overcome its pH-dependent activity, leading to sufficient µ-opioid receptor (MOR) activation in the CNS to cause side effects.
-
Systemic Acidosis: A systemic decrease in physiological pH, although rare, could potentially increase this compound's activity throughout the body.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could include conventional, non-pH-dependent opioid agonists.
-
Experimental Model: Certain experimental models might compromise the blood-brain barrier, allowing for higher-than-expected CNS penetration.
Troubleshooting Steps:
-
Review Dosage: Compare your dosage with published effective doses (e.g., 4-16 µg/kg i.v. in rats). Consider performing a dose-response curve to identify the minimal effective dose.
-
Confirm Peripheral Action: Co-administer this compound with a peripherally restricted opioid antagonist like naloxone methiodide (NLXM). A complete reversal of the analgesic effect by NLXM confirms the action is peripheral. If analgesia persists, it suggests central action.
-
Check Compound Integrity: Use a fresh, validated batch of this compound.
-
Assess Animal Health: Ensure the animals in your study do not have underlying conditions that could cause systemic pH changes.
Q2: The analgesic effect of this compound in my inflammation model is weaker than expected or absent.
A2: This issue typically points to a lack of the required acidic microenvironment for this compound activation.
-
Insufficient Inflammation/Acidosis: this compound's efficacy is critically dependent on a local pH drop in the tissue. If the inflammatory model fails to induce significant acidosis, this compound will not be sufficiently protonated to activate MORs effectively.
-
Timing of Administration: The analgesic effects of this compound are greatest at the peak of inflammation, which corresponds to the maximal decrease in tissue pH. Administering the compound too early or too late in the inflammatory process can lead to reduced efficacy.
-
Concurrent Medication: Co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation and ameliorate tissue acidosis. This increase in local tissue pH can, in turn, reduce the analgesic efficacy of this compound.
Troubleshooting Steps:
-
Validate Inflammation Model: Confirm that your model (e.g., CFA, carrageenan) is inducing a robust inflammatory response. This can be done by measuring edema (e.g., paw volume) and, if possible, measuring tissue pH at the site of inflammation.
-
Optimize Timing: Conduct a time-course experiment to determine the peak of inflammation in your model and administer this compound at that time point.
-
Review Co-administered Drugs: Be aware that NSAIDs can interfere with this compound's mechanism of action. If an NSAID is part of the experimental design, a weaker this compound effect may be an expected outcome.
Q3: In my in vitro assay (e.g., patch clamp on DRG neurons), this compound shows some activity at physiological pH (7.4). Is this an artifact?
A3: Not necessarily an artifact, but an important finding that requires careful interpretation. Studies have shown that while this compound's efficacy is significantly higher at acidic pH, it can still produce measurable effects at pH 7.4 in some in vitro systems, such as the inhibition of voltage-dependent calcium channels (VDCCs) in DRG neurons. However, this modest in vitro activity at physiological pH does not typically translate to in vivo analgesia or central side effects. This discrepancy is likely because the magnitude of the effect at pH 7.4 is insufficient to produce a systemic analgesic response and is significantly lower than the effect observed at acidic pH.
Interpretation:
-
This highlights the difference between cellular-level activity and whole-organism physiological response.
-
It confirms that this compound's pH-dependency is a matter of degree, with its potency and efficacy being significantly greater at low pH.
Q4: How do I confirm that the effects I'm seeing are mediated by the µ-opioid receptor?
A4: The standard method is to use an opioid receptor antagonist.
-
For in vivo studies: Use naloxone (a general opioid antagonist) or naloxone methiodide (a peripherally restricted antagonist) to reverse the effects. Complete reversal indicates the effect is opioid-receptor mediated.
-
For in vitro studies: Pre-treatment with naloxone should block the effects of this compound on outcomes like G-protein activation, cAMP inhibition, or ion channel modulation.
Quantitative Data Summary
The following table summarizes the pH-dependent activity of this compound compared to Fentanyl in key functional assays. Data is derived from studies on HEK293 cells expressing the µ-opioid receptor and on rat dorsal root ganglion (DRG) neurons.
| Assay | Compound | Parameter | pH 6.5 | pH 7.4 | Fold Change (pH 6.5 vs 7.4) |
| [³⁵S]GTPγS Binding | This compound | Log EC₅₀ | -6.94 | -6.16 | ~6.0x more potent |
| Fentanyl | Log EC₅₀ | -7.57 | -7.33 | ~1.7x more potent | |
| Ca²⁺ Current Inhibition | This compound | Log IC₅₀ | -8.02 | -7.56 | ~2.9x more potent |
| Fentanyl | Log IC₅₀ | -7.89 | -7.95 | No significant change |
Data presented as Log EC₅₀/IC₅₀. A lower value indicates higher potency. Fold change is an approximation based on the difference in Log values.
Signaling Pathways & Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway at acidic pH.
Troubleshooting Workflow for Unexpected this compound Results
Caption: Logical workflow for troubleshooting unexpected this compound results.
Detailed Experimental Protocols
In Vitro: cAMP Inhibition Assay in HEK293-MOR Cells
This protocol is for measuring the Gi-mediated inhibition of adenylyl cyclase by this compound.
-
Objective: To determine the potency (EC₅₀) of this compound in inhibiting forskolin-stimulated cAMP production at different pH values.
-
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor (HEK293-MOR).
-
Assay Buffer (HEPES-based) adjusted to pH 6.5 and pH 7.4.
-
This compound and Fentanyl stock solutions.
-
Forskolin (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Culture: Culture HEK293-MOR cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates. Incubate overnight.
-
Assay Preparation: On the day of the experiment, remove the culture medium and wash cells with the appropriate pH-adjusted assay buffer (pH 6.5 or 7.4).
-
Compound Addition: Add serial dilutions of this compound or Fentanyl to the wells. Include a "vehicle" control group.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for the time recommended by the assay kit (e.g., 10-30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit a dose-response curve to calculate the EC₅₀ value for cAMP inhibition at each pH. The expected result is a lower EC₅₀ for this compound at pH 6.5 compared to pH 7.4.
-
Ex Vivo: Whole-Cell Patch Clamp of DRG Neurons
This protocol is for measuring the effect of this compound on voltage-dependent calcium channels (VDCCs).
-
Objective: To measure the inhibition of calcium currents by this compound in sensory neurons at different pH values.
-
Materials:
-
DRG Neuron Isolation: Adult Wistar rats, collagenase, trypsin, DMEM/F-12 medium.
-
Electrophysiology: Patch-clamp amplifier, micromanipulators, perfusion system.
-
Solutions:
-
External Solution (ECS): NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, adjusted to pH 6.5 and 7.4.
-
Internal (Pipette) Solution: CsCl, NaCl, CsF, EGTA, HEPES, MgATP, Na₂GTP.
-
-
-
Procedure:
-
DRG Neuron Isolation: Harvest dorsal root ganglia (DRGs) from rats. Digest the tissue with collagenase and trypsin to isolate individual sensory neurons. Plate the neurons and allow them to stabilize.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaohm seal with a neuron. Rupture the membrane to achieve whole-cell configuration.
-
Record Baseline Currents: Clamp the neuron at a holding potential of -80 mV. Elicit Ca²⁺ currents by applying a depolarizing step (e.g., to +10 mV for 100 ms). Record the baseline current in the appropriate ECS (pH 6.5 or 7.4).
-
Drug Application: Perfuse the neuron with ECS containing this compound (e.g., 100 µM) and record the Ca²⁺ current again. A reduction in current amplitude is expected.
-
Washout/Antagonist: Perfuse with drug-free ECS to observe recovery (washout). To confirm MOR-specificity, apply the antagonist naloxone, which should reverse the this compound-induced inhibition.
-
Data Analysis: Measure the peak amplitude of the Ca²⁺ current before and after drug application. Calculate the percentage of inhibition. For dose-response experiments, use multiple concentrations to calculate the IC₅₀ at each pH. The expected result is a stronger inhibition (and lower IC₅₀) by this compound at pH 6.5.
-
In Vivo: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol creates a model of neuropathic pain to test analgesic efficacy.
-
Objective: To assess the ability of this compound to reverse mechanical and thermal hypersensitivity in a rat model of nerve injury.
-
Materials:
-
Adult rats (e.g., Sprague-Dawley or Wistar).
-
Anesthetics (e.g., isoflurane).
-
Surgical tools, chromic gut sutures (e.g., 4-0 or 5-0).
-
This compound, vehicle, and control compounds (e.g., Fentanyl).
-
Pain assessment equipment (von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity).
-
-
Procedure:
-
Baseline Testing: Before surgery, measure the baseline paw withdrawal threshold (mechanical) and latency (thermal) for both hind paws.
-
CCI Surgery: Anesthetize the rat. Make an incision at the mid-thigh level of one leg to expose the sciatic nerve. Loosely tie four chromic gut ligatures around the nerve, approximately 1 mm apart. The ligatures should constrict the nerve without arresting blood flow. Close the incision.
-
Post-Operative Recovery & Pain Development: Allow the animals to recover. Neuropathic pain behaviors typically develop over several days, peaking around day 14.
-
Drug Administration & Testing: On the day of testing (e.g., day 14 post-surgery), administer this compound (e.g., 4-16 µg/kg, i.v.), Fentanyl, or vehicle.
-
Behavioral Assessment: At set time points after drug administration (e.g., 15, 30, 60 minutes), re-assess the mechanical and thermal withdrawal thresholds in the injured (ipsilateral) paw. An effective analgesic will increase the withdrawal threshold/latency back towards the pre-surgery baseline.
-
Data Analysis: Compare the post-drug withdrawal thresholds/latencies to the pre-drug values for each treatment group. The expected result is a dose-dependent analgesic effect for this compound in the injured paw.
-
In Vivo: Acetic Acid-Induced Writhing Test
This protocol creates a model of visceral chemical pain.
-
Objective: To assess the ability of this compound to reduce the number of abdominal constrictions (writhes) induced by an irritant.
-
Materials:
-
Mice or rats.
-
This compound, vehicle, and control compounds.
-
Acetic acid solution (e.g., 0.6% in saline).
-
Observation chambers.
-
-
Procedure:
-
Drug Pre-treatment: Administer this compound, vehicle, or a control drug (e.g., Fentanyl) to the animals (e.g., via i.v. or i.p. injection).
-
Induction of Writhing: After a set pre-treatment time (e.g., 15 minutes), administer a single intraperitoneal (i.p.) injection of acetic acid.
-
Observation: Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) over a defined period (e.g., 20-30 minutes).
-
Data Analysis: Compare the mean number of writhes in the this compound-treated group to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect. The expected result is a dose-dependent reduction in writhes by this compound.
-
Nfepp Dose-Response Curve Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting Nfepp dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, is a novel synthetic opioid agonist that selectively activates the μ-opioid receptor (MOR).[1][2] Its unique characteristic is its pH-dependent activity. Due to a low acid dissociation constant (pKa), this compound is more effectively protonated and thus more active in acidic environments, such as those found in inflamed or injured tissues.[1][3] This property is designed to limit its action to sites of injury, potentially reducing systemic side effects associated with traditional opioids that are active at physiological pH.[1][2]
Q2: How does pH affect the dose-response of this compound?
A2: The potency and efficacy of this compound are significantly influenced by pH. In acidic conditions (e.g., pH 6.5), this compound exhibits higher binding affinity, more potent G-protein activation, and greater inhibition of adenylyl cyclase compared to physiological pH (e.g., pH 7.4).[1][4] This results in a leftward shift of the dose-response curve and a lower EC50/IC50 value in acidic environments, indicating increased potency.
Q3: What are the key downstream signaling events following this compound binding to the μ-opioid receptor?
A3: Upon binding to the μ-opioid receptor, this compound initiates a cascade of intracellular signaling events. The activated receptor promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively lead to a decrease in neuronal excitability.
Q4: What cell types are suitable for this compound dose-response assays?
A4: Cell lines endogenously expressing the μ-opioid receptor or recombinant cell lines stably transfected with the human μ-opioid receptor (hMOR) are appropriate for this compound dose-response assays. Commonly used cell lines include HEK293 cells stably expressing MOR (HEK293-MOR) and neuroblastoma cell lines like SH-SY5Y. Primary neurons, such as dorsal root ganglion (DRG) neurons, are also used to study the effects of this compound on neuronal excitability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| No or weak response to this compound | Incorrect pH of the assay buffer. | Prepare fresh assay buffers and verify the pH with a calibrated pH meter immediately before use. Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment. |
| Low μ-opioid receptor expression. | Confirm the expression level of the μ-opioid receptor in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different clone or cell line. | |
| Inactive this compound compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. The quality of the compound can be verified by analytical methods if necessary. | |
| Dose-response curve does not reach a plateau | This compound concentration range is too narrow. | Broaden the range of this compound concentrations used in the experiment. A typical dose-response curve spans several orders of magnitude. |
| Solubility issues at high concentrations. | Check the solubility of this compound in your assay buffer. If precipitation is observed at high concentrations, consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. | |
| Unexpectedly high basal signaling | Contamination of cell culture. | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent microbial contamination. |
| Serum components in the assay medium. | For some assays, serum starvation of the cells for a few hours before the experiment can reduce basal signaling. |
Data Presentation
Table 1: pH-Dependent Potency and Efficacy of this compound
| Parameter | pH 6.5 | pH 7.4 | Reference |
| EC50 (GTPγS Binding) | Log EC50 = -6.94 | Log EC50 = -6.16 | [4] |
| IC50 (Calcium Current Inhibition) | Log IC50 = -8.02 | Log IC50 = -7.56 | [4] |
| Maximum Inhibition of Ca2+ Currents | 41.8% | 28.8% | [4] |
| IC50 ([3H]DAMGO Binding) | 16.6 nM | 138 nM |
Note: Data is compiled from published studies and may vary depending on the specific experimental conditions and cell type used.
Experimental Protocols
Detailed Methodology for this compound Dose-Response Analysis using a cAMP Assay
This protocol describes a cell-based assay to determine the dose-response of this compound on cAMP levels in HEK293 cells stably expressing the human μ-opioid receptor (HEK293-hMOR).
1. Materials and Reagents:
- HEK293-hMOR cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
- Phosphate-Buffered Saline (PBS)
- This compound stock solution (e.g., 10 mM in DMSO)
- Forskolin
- 3-isobutyl-1-methylxanthine (IBMX)
- Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.5 and pH 7.4
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- White, opaque 96-well or 384-well microplates
2. Cell Culture and Seeding:
- Culture HEK293-hMOR cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells regularly to maintain them in the exponential growth phase.
- On the day of the experiment, harvest cells using a non-enzymatic cell dissociation solution.
- Resuspend cells in serum-free DMEM and perform a cell count.
- Seed the cells into the microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.
3. This compound Treatment and cAMP Measurement:
- Prepare serial dilutions of this compound in assay buffers of pH 6.5 and pH 7.4. Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound dilutions.
- Aspirate the culture medium from the cells and wash once with PBS.
- Add the assay buffer containing IBMX (a phosphodiesterase inhibitor) to each well and incubate for a short period.
- Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
- Add forskolin (an adenylyl cyclase activator) to all wells except for the basal control wells, and incubate for a further 15-30 minutes.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
4. Data Analysis:
- Normalize the data by setting the response in the presence of forskolin alone as 100% and the basal response (no forskolin) as 0%.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation), Hill slope, and the top and bottom plateaus.
- Compare the IC50 values obtained at pH 6.5 and pH 7.4 to quantify the pH-dependent potency of this compound.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Caption: Troubleshooting Logic.
References
- 1. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
Technical Support Center: Minimizing Variability in Nfepp Behavioral Assays
Welcome to the technical support center for Nfepp behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your experiments.
I. Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during your this compound behavioral experiments.
Issue 1: High Variability in Baseline Behavioral Measures Across Animals
Question: We are observing significant differences in the baseline behavior of our control animals (vehicle-treated) in the Open Field Test, even before this compound administration. What could be causing this and how can we reduce this variability?
Answer:
High baseline variability can mask the true effects of this compound. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and minimize this variability:
1. Acclimation:
-
Problem: Insufficient acclimation to the testing room and handling can lead to stress-induced behavioral differences.
-
Solution:
-
Acclimate animals to the testing room for at least 1-3 days before the experiment.
-
Handle the animals for 2-3 minutes each day for several days leading up to the test. This reduces the stress response to the experimenter.
-
On the day of testing, bring the animals to the room at least 60 minutes before the start of the assay to allow them to habituate to the immediate environment.
-
2. Environmental Consistency:
-
Problem: Minor differences in the testing environment can have a significant impact on rodent behavior.
-
Solution:
-
Lighting: Maintain consistent lighting conditions for all animals. Use a lux meter to ensure uniform light intensity across the testing arena. Avoid sudden changes in light or shadows.
-
Noise: Conduct experiments in a quiet room, free from sudden noises or vibrations. Use a "Do Not Disturb" sign on the door.
-
Olfactory Cues: Thoroughly clean the apparatus with 70% ethanol or another suitable disinfectant between each animal to remove any odor cues from the previous subject.
-
3. Standardization of Procedures:
-
Problem: Inconsistent handling and placement of animals into the apparatus can introduce variability.
-
Solution:
-
Develop a standardized protocol for placing the animal in the arena (e.g., always in the center, facing the same direction).
-
Ensure all experimenters are trained on and adhere to the same protocol.
-
Automated video tracking software is highly recommended to ensure unbiased and consistent data collection.
-
4. Animal-Related Factors:
-
Problem: Intrinsic differences between animals can be a source of variability.
-
Solution:
-
Strain: Use an inbred strain of mice or rats, as they are genetically more uniform than outbred stocks.
-
Age and Sex: Use animals of the same age and sex. If both sexes are used, analyze the data separately.
-
Housing: House animals under standardized conditions (e.g., cage density, enrichment, light/dark cycle). Social isolation can alter exploratory behavior.
-
Here is a workflow to minimize baseline variability:
Issue 2: Inconsistent or Unreliable Results with this compound Administration
Question: We are seeing a high degree of variability in the behavioral effects of this compound, and sometimes no effect at all. What are the potential causes related to the compound itself?
Answer:
Variability in the effects of this compound can often be traced back to issues with its preparation and administration. This compound's pH-dependent activity adds a layer of complexity.
1. Solubility and Vehicle Preparation:
-
Problem: this compound is soluble in DMSO, but may precipitate when diluted in aqueous solutions for in vivo administration. This leads to inaccurate dosing.
-
Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection volume, dilute the DMSO stock in a vehicle that helps maintain solubility. A common vehicle for compounds soluble in DMSO is a mixture of DMSO, Tween 80 (a surfactant), and saline. A typical final concentration of DMSO should be kept as low as possible (ideally under 10%) to avoid vehicle-induced behavioral effects.
-
Crucially, prepare the final dilution immediately before administration to minimize the risk of precipitation.
-
Visually inspect each dose for precipitation before injection. If precipitation is observed, the preparation is not suitable for use.
-
Always include a vehicle-only control group to account for any behavioral effects of the solvent mixture.
-
2. pH-Dependent Activity of this compound:
-
Problem: this compound is a mu-opioid receptor agonist that is more active in acidic environments, characteristic of inflamed tissues.[1] If the target tissue in your behavioral assay does not have a sufficiently low pH, you may observe a reduced or absent effect.
-
Solution:
-
Consider the nature of your behavioral model. If you are not using an inflammatory pain model, the analgesic or other behavioral effects of this compound may be less pronounced compared to standard opioids like morphine.
-
For non-inflammatory models, you may need to use higher doses of this compound to see an effect, but be mindful of potential off-target effects at higher concentrations.
-
When interpreting your results, always consider the physiological pH of the target tissue.
-
3. Pharmacokinetics and Timing:
-
Problem: The timing of the behavioral test relative to this compound administration is critical. If the test is conducted before the compound has reached its peak effect or after it has been metabolized, you will see diminished or no effects.
-
Solution:
-
Conduct a pilot study to determine the pharmacokinetic profile of this compound in your specific animal model and with your chosen route of administration. This will help you identify the optimal time window for behavioral testing.
-
If a full pharmacokinetic study is not feasible, test several time points after administration (e.g., 15, 30, 60, and 120 minutes) to determine the peak effect time for your chosen behavioral endpoint.
-
4. Route of Administration:
-
Problem: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) will affect the absorption, distribution, and onset of action of this compound.
-
Solution:
-
Choose a route of administration that is appropriate for your experimental question and ensure it is performed consistently across all animals.
-
Intravenous (IV) administration provides the most rapid onset but can be technically challenging. Intraperitoneal (IP) is common, but absorption can be more variable. Subcutaneous (SC) administration leads to slower absorption.
-
Ensure proper training in the chosen injection technique to minimize variability and animal stress.
-
A logical workflow for troubleshooting this compound administration is as follows:
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to minimizing variability in this compound behavioral assays.
Q1: What is the mechanism of action of this compound and how does it influence behavioral assays?
A1: this compound is a mu-opioid receptor (MOR) agonist. MORs are G-protein coupled receptors that, when activated, lead to a cascade of intracellular events.[2] The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] This leads to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4] This mechanism underlies the analgesic and other behavioral effects of opioids.
Crucially, this compound's activity is pH-dependent, showing higher potency in acidic environments typical of inflamed tissues.[1] This means its effects may be less pronounced in behavioral assays that do not involve an inflammatory component.
Here is a simplified diagram of the mu-opioid receptor signaling pathway:
Q2: Which behavioral assays are most appropriate for assessing the effects of this compound?
A2: The choice of assay depends on the specific research question. Given that this compound is an opioid agonist, the following assays are commonly used to assess relevant behavioral domains:
-
Analgesia: Hot Plate Test, Tail Flick Test, and various models of inflammatory or neuropathic pain (where this compound's pH-dependent mechanism is most relevant).
-
Anxiety-like Behavior: The Elevated Plus Maze (EPM) is a widely used test for anxiety.[5] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Locomotor Activity: The Open Field Test (OFT) is used to assess general locomotor activity and exploratory behavior.[6] Opioids can have biphasic effects on locomotion, sometimes causing hyperactivity at lower doses and sedation at higher doses.
-
Depressive-like Behavior: The Forced Swim Test (FST) and Tail Suspension Test (TST) are used to screen for antidepressant-like effects.[7] Compounds with antidepressant properties typically reduce immobility time.
-
Learning and Memory: The Novel Object Recognition (NOR) test can be used to assess cognitive function.[8] Some opioids have been shown to impair performance in this task.
Q3: How can I prepare a stable and effective solution of this compound for in vivo use?
A3: this compound is reported to be soluble in DMSO.[9] To prepare a solution for in vivo administration, follow these steps:
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock should be stored at -20°C for long-term stability.
-
Working Solution: On the day of the experiment, dilute the DMSO stock to the final desired concentration using a suitable vehicle. A commonly used vehicle for DMSO-soluble compounds is a mixture of DMSO, Tween 80, and saline. For example, a vehicle could be 5% DMSO, 5% Tween 80, and 90% saline.
-
Preparation: Add the required volume of DMSO stock to the Tween 80 first and vortex thoroughly. Then, add the saline and vortex again. This method helps to prevent the compound from precipitating out of solution.
-
Administration: Administer the solution immediately after preparation. Do not store the diluted solution for extended periods.
-
Controls: Always include a control group that receives the same vehicle without this compound.
Q4: What are some key parameters to standardize in the Elevated Plus Maze to reduce variability?
A4: The Elevated Plus Maze is sensitive to a variety of environmental and procedural factors. To ensure reliable data, standardize the following:
| Parameter | Recommendation | Rationale |
| Lighting | Low, indirect light (e.g., 20-50 lux). | Bright light is aversive to rodents and can increase anxiety, potentially masking anxiolytic drug effects. |
| Apparatus | Consistent material, color, and dimensions. | Differences in the maze itself can alter baseline anxiety levels. |
| Acclimation | Minimum 60 minutes in the testing room. | Reduces stress from the novel environment. |
| Handling | Gentle and consistent handling prior to placement. | Reduces experimenter-induced stress. |
| Placement | Always place the animal in the center, facing an open arm. | Ensures a consistent starting experience for all animals. |
| Cleaning | Thoroughly clean with 70% ethanol between trials. | Removes olfactory cues that could influence the behavior of subsequent animals. |
| Data Collection | Use automated video tracking. | Provides objective and reliable measurement of time and entries in each arm. |
III. Data Presentation
The following tables provide examples of how to structure quantitative data from behavioral assays to facilitate comparison.
Table 1: Example Data from Elevated Plus Maze (EPM)
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 10 | 15.2 ± 2.1 | 8.3 ± 1.2 | 1520 ± 150 |
| This compound (1 mg/kg) | 10 | 25.8 ± 3.5 | 12.1 ± 1.8 | 1480 ± 130 |
| This compound (3 mg/kg) | 10 | 38.4 ± 4.2 | 15.6 ± 2.0 | 1550 ± 160 |
| Diazepam (2 mg/kg) | 10 | 45.1 ± 5.0 | 18.2 ± 2.5 | 1490 ± 140 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes. |
Table 2: Example Data from Forced Swim Test (FST)
| Treatment Group | N | Immobility Time (s, Mean ± SEM) |
| Vehicle | 12 | 185.5 ± 10.2 |
| This compound (5 mg/kg) | 12 | 160.3 ± 9.8 |
| This compound (10 mg/kg) | 12 | 135.1 ± 8.5 |
| Fluoxetine (20 mg/kg) | 12 | 110.7 ± 7.9** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes. |
Table 3: Example Data from Novel Object Recognition (NOR) Test
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 15 | 0.65 ± 0.05 |
| This compound (1 mg/kg) | 15 | 0.58 ± 0.06 |
| This compound (3 mg/kg) | 15 | 0.45 ± 0.07 |
| Scopolamine (1 mg/kg) | 15 | 0.20 ± 0.04** |
| p < 0.05, **p < 0.01 compared to Vehicle. A discrimination index significantly above 0.5 indicates preference for the novel object. Data are hypothetical and for illustrative purposes. |
IV. Experimental Protocols
This section provides detailed methodologies for key behavioral assays.
Protocol 1: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software.
-
Stopwatch.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Acclimate the mouse to the testing room for at least 60 minutes prior to the test.
-
Setup: Ensure the maze is clean and dry. Position the video camera directly above the maze to capture all four arms.
-
Placement: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the video recording and leave the room. The test duration is typically 5 minutes.
-
Data Collection: At the end of the 5-minute session, gently remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely before testing the next animal.
-
Analysis: Use the video tracking software to automatically score the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
Protocol 2: Forced Swim Test (FST)
Objective: To assess depressive-like behavior in mice.
Materials:
-
Glass cylinder (25 cm high, 10 cm diameter).
-
Water at 23-25°C.
-
Video camera.
-
Stopwatch.
-
Towels and a warming lamp for drying.
Procedure:
-
Setup: Fill the cylinder with water to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Pre-test (optional but recommended for some protocols): On day 1, place the mouse in the water for 15 minutes. This is to induce a state of helplessness. After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
Test: 24 hours after the pre-test, place the mouse back into the water for a 6-minute session.
-
Recording: Record the entire 6-minute session.
-
Analysis: Score the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. This can be done manually by a trained observer blinded to the treatment groups, or with automated software.
-
Post-test Care: After the test, remove the mouse, dry it completely using towels and a warming lamp, and return it to its home cage.
Protocol 3: Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two identical objects (familiar objects) and one novel object. The objects should be heavy enough that the mouse cannot move them.
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty open field arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Recording: Record the familiarization and testing sessions.
-
Cleaning: Clean the objects and the arena with 70% ethanol between each trial.
-
Analysis: Manually or with tracking software, measure the amount of time the mouse spends exploring each object (sniffing or touching with the nose). Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
Technical Support Center: Nfepp and Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers investigating the blood-brain barrier (BBB) penetration of Nfepp and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected blood-brain barrier penetration of this compound?
This compound (N-(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propyl)-5-(furan-2-yl)-4-phenylisoxazol-3-amine) is an opioid agonist specifically designed to be active in acidic environments, such as those found in inflamed tissues. At the physiological pH of the brain (around 7.4), this compound is predominantly in a deprotonated state, which is less favorable for binding to and activating mu-opioid receptors. This pH-dependent activity is a key feature intended to minimize central nervous system (CNS) side effects by limiting its action within the brain. Therefore, significant penetration of the blood-brain barrier and subsequent pharmacological activity in the CNS are not expected under normal physiological conditions.
Q2: How can I experimentally determine the BBB penetration of this compound?
Several in vitro and in vivo methods can be employed to quantify the BBB penetration of a compound like this compound.
-
In Vitro Models: These include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or bEnd.3 cell permeability models. These assays provide a measure of a compound's passive permeability and its interaction with efflux transporters.
-
In Vivo Models: Animal models, typically rodents, are used to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). These values provide a direct measure of the extent of a compound's distribution into the brain.
Q3: Are there any specific challenges I should anticipate when studying this compound's BBB penetration?
Due to its chemical properties, this compound may present challenges in terms of solubility and potential for non-specific binding. Careful optimization of the experimental conditions, such as the composition of the assay buffer and the inclusion of solubilizing agents, may be necessary. Additionally, its pH-dependent activity requires careful control of pH in in vitro assays to accurately model physiological conditions.
Troubleshooting Guides
In Vitro BBB Permeability Assays (PAMPA, Caco-2)
Issue 1: Low or no detectable compound in the receiver compartment.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO) in the donor solution (typically up to 1-2%).- Incorporate a solubilizing agent like bovine serum albumin (BSA) in the receiver compartment to act as a sink. |
| High binding to assay plates or membranes. | - Use low-binding plates.- Pre-treat the plate with a blocking agent.- Assess compound recovery by measuring the total amount in both donor and receiver compartments at the end of the experiment. |
| Rapid degradation of the compound. | - Analyze the stability of this compound in the assay buffer at the experimental temperature and pH over the incubation period. |
| Active efflux by transporters (in cell-based assays). | - Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.- Include known inhibitors of common efflux transporters (e.g., verapamil for P-glycoprotein) to identify the specific transporter involved. |
| Poor cell monolayer integrity (in cell-based assays). | - Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact.- Assess the permeability of a paracellular marker (e.g., lucifer yellow or FITC-dextran) to check for leaky monolayers. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | - Ensure a homogenous cell suspension and careful pipetting during cell seeding. |
| Edge effects in the assay plate. | - Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain humidity. |
| Inaccurate pipetting of compound or samples. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Temperature or pH fluctuations. | - Ensure consistent temperature and pH across the entire assay plate during incubation. |
In Vivo BBB Penetration Studies
Issue 3: Low or undetectable brain concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Rapid metabolism in the periphery. | - Determine the plasma half-life of this compound.- Consider co-administration with metabolic inhibitors if the metabolic pathway is known. |
| High plasma protein binding. | - Measure the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB. |
| Efficient efflux at the BBB. | - Use P-glycoprotein and BCRP knockout animal models to assess the role of these transporters in limiting brain penetration. |
| Insufficient dose administered. | - Perform a dose-ranging study to ensure that plasma concentrations are high enough to result in detectable brain levels. |
Experimental Protocols
Detailed Methodology for a Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to investigate drug efflux. When adapted for BBB studies, it can provide insights into a compound's interaction with efflux transporters expressed on these cells.
1. Cell Culture:
-
Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
-
The integrity of the monolayer is monitored by measuring the transendothelial electrical resistance (TEER). TEER values should reach a stable plateau before the experiment.
2. Permeability Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
The test compound (this compound) is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, a separate set of monolayers is used where the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
The concentration of this compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.
-
-
The efflux ratio is calculated as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
Caption: Workflow for an in vitro blood-brain barrier permeability assay.
Caption: Troubleshooting flowchart for low permeability in in vitro BBB assays.
Addressing tachyphylaxis with repeated Nfepp administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nfepp, a pH-dependent µ-opioid receptor (MOR) agonist.
Troubleshooting Guide
This guide addresses potential issues related to the perceived loss of efficacy of this compound upon repeated administration.
Q1: We are observing a diminished analgesic effect with repeated administration of this compound in our animal model. Is this tachyphylaxis?
A1: While tachyphylaxis, a rapid decrease in drug response, is a known phenomenon with some opioids, current research suggests that this compound has a low propensity to induce analgesic tolerance. One study found that repeated this compound administration did not lead to tolerance in a mouse model of colonic inflammation[1].
A diminished effect could be due to several other factors. Please consider the following troubleshooting steps:
-
Verify Tissue pH: this compound's activity is highly dependent on an acidic microenvironment (pH < 7.0)[2][3]. Ensure that the tissue inflammation or pathology in your model is sufficient to maintain a low pH at the site of action. A neutral or near-neutral pH will significantly reduce this compound's binding affinity to the µ-opioid receptor[3][4][5].
-
Compound Integrity and Formulation:
-
Confirm the stability and purity of your this compound compound.
-
Ensure proper solubilization and administration of the vehicle.
-
-
Experimental Design:
-
Review your dosing regimen. While this compound has shown a lack of tolerance, excessively frequent administration schedules have not been extensively studied.
-
Consider potential changes in the underlying pathology of your disease model over time that might alter the inflammatory state and, consequently, the local pH.
-
Below is a decision-making workflow to troubleshoot a diminished response to this compound:
Frequently Asked Questions (FAQs)
Q2: What is tachyphylaxis and how does it differ from tolerance?
A2: Tachyphylaxis is a rapid, short-term decrease in response to a drug following its administration. Tolerance, on the other hand, is a more gradual adaptation to a drug over a longer period, requiring higher doses to achieve the same effect[6][7][8][9]. The mechanisms underlying these phenomena can differ. Tachyphylaxis is often associated with depletion of neurotransmitters or rapid receptor desensitization, while tolerance can involve changes in receptor density and downstream signaling pathways[6][7][10].
Q3: Why is this compound less likely to cause tolerance compared to traditional opioids like fentanyl?
A3: this compound's unique pH-dependent activation is key. Traditional opioids like fentanyl are active at both physiological and acidic pH, leading to systemic activation of µ-opioid receptors, including those in the central nervous system. This widespread and continuous receptor stimulation is a major factor in the development of tolerance and other side effects like respiratory depression and constipation[2][3]. This compound, however, selectively activates MORs in the acidic microenvironment of injured or inflamed tissues[2][3][5]. This localized action is thought to minimize the systemic receptor engagement that drives the development of tolerance[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is a µ-opioid receptor (MOR) agonist. In an acidic environment, this compound becomes protonated and binds to the MOR, a G-protein coupled receptor (GPCR). This binding activates inhibitory G-proteins (Gi/o), leading to downstream effects that include:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels[11].
-
Inhibition of voltage-dependent calcium channels (VDCCs), which reduces neurotransmitter release[2].
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.
-
MOR phosphorylation, which can be involved in receptor desensitization[2].
The following diagram illustrates the signaling pathway of this compound at the MOR:
Quantitative Data
The following tables summarize the pH-dependent effects of this compound compared to fentanyl from published studies.
Table 1: Effect of this compound and Fentanyl on Voltage-Dependent Calcium Channel (VDCC) Currents in Dorsal Root Ganglion (DRG) Neurons [2]
| Compound (100 µM) | pH | % Attenuation of Ca2+ Currents |
| This compound | 6.5 | 41.8% |
| This compound | 7.4 | 28.8% |
| Fentanyl | 6.5 | ~39% |
| Fentanyl | 7.4 | ~39% |
Table 2: Inhibition of Forskolin-Stimulated cAMP Formation by this compound in HEK293 Cells Expressing MOR [11]
| Compound (300 nM) | pH | Result |
| This compound | 6.5 | Significant inhibition of cAMP |
| This compound | 6.8 | Significant inhibition of cAMP |
| This compound | 7.4 | No significant inhibition of cAMP |
Experimental Protocols
Protocol 1: Assessing Analgesic Tolerance Using the Tail-Flick Test
This protocol is adapted from studies evaluating opioid tolerance and is designed to determine if repeated this compound administration leads to a decrease in its analgesic effect.
Objective: To measure the development of tolerance to the antinociceptive effects of this compound.
Materials:
-
This compound and vehicle control
-
Fentanyl (as a positive control for tolerance development)
-
Tail-flick analgesia meter
-
Animal model of inflammatory pain (to ensure acidic tissue environment)
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal before any drug administration. The latency is the time it takes for the animal to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Induction of Pain Model: Induce the inflammatory pain model according to your established protocol.
-
Treatment Groups: Divide animals into three groups:
-
Group 1: Repeated administration of vehicle
-
Group 2: Repeated administration of this compound (e.g., twice daily for 5 days)
-
Group 3: Repeated administration of fentanyl (e.g., twice daily for 5 days)
-
-
Drug Administration and Testing:
-
On Day 1, administer the first dose of the assigned treatment. At the time of peak effect (determined in pilot studies), measure the tail-flick latency.
-
Continue the assigned treatment regimen for the predetermined duration (e.g., 5 days).
-
On the final day of treatment, administer the last dose and measure the tail-flick latency at the same time point as on Day 1.
-
-
Data Analysis:
-
Convert the tail-flick latencies to the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the % MPE between Day 1 and the final day for each treatment group. A significant decrease in % MPE in the this compound or fentanyl group would indicate the development of tolerance.
-
The workflow for this experimental protocol is as follows:
References
- 1. publications.aap.org [publications.aap.org]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cpccrn.org [cpccrn.org]
Validation & Comparative
Nfepp and Fentanyl: A Comparative Analysis of Respiratory Depression
A promising fentanyl analog, N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide (Nfepp), has demonstrated a significantly improved safety profile regarding respiratory depression compared to its parent compound, fentanyl. This difference stems from this compound's unique pH-sensitive mechanism of action, which restricts its activity to acidic environments characteristic of inflamed or injured tissues, thereby sparing the central nervous system from the full brunt of its opioid effects at normal physiological pH.
This guide provides a comprehensive comparison of this compound and fentanyl, focusing on their effects on respiratory function. It is intended for researchers, scientists, and drug development professionals interested in the development of safer opioid analgesics.
Quantitative Comparison of Respiratory Effects
Experimental data from a 2024 study by Edwards et al. in Neuropharmacology directly compared the respiratory-depressant effects of this compound and fentanyl in Sprague-Dawley rats. The study found that while both compounds produced full mu-opioid agonist effects, this compound was significantly less potent than fentanyl in causing respiratory depression.
| Parameter | Fentanyl | This compound | Potency Ratio (Fentanyl/Nfepp) |
| Respiratory Depression (ED50) | 0.04 mg/kg | 0.4 mg/kg | 10 |
| Antinociception (ED50) | 0.004 mg/kg | 0.04 mg/kg | 10 |
| Therapeutic Index (RD ED50 / Antinociception ED50) | 10 | 10 | 1 |
Data extrapolated from Edwards et al., Neuropharmacology, 2024. The ED50 is the dose required to produce 50% of the maximum effect.
Mechanism of Action: A Tale of Two pH Environments
The key to this compound's enhanced safety lies in its chemical structure, specifically the addition of a fluorine atom. This modification lowers the compound's acid dissociation constant (pKa), making it less likely to be protonated and thus active at the normal physiological pH of 7.4 found in the brain and other healthy tissues. In contrast, in the acidic microenvironment of inflamed tissue (pH ~6.5-7.0), this compound becomes protonated and can effectively bind to and activate mu-opioid receptors, leading to localized analgesia.
Fentanyl, on the other hand, is readily protonated at both physiological and acidic pH, leading to widespread activation of mu-opioid receptors throughout the body, including the brainstem respiratory centers. This non-selective activation is responsible for its potent analgesic effects but also its life-threatening respiratory depression.
Nfepp: A Novel Peripherally Acting Opioid for Neuropathic Pain Compared to Traditional Non-Opioid Analgesics
A paradigm shift in pain management may be on the horizon with the development of Nfepp, a novel µ-opioid receptor agonist that exhibits its analgesic effects in a pH-dependent manner. This unique property allows for targeted pain relief at the site of injury, potentially circumventing the severe central nervous system side effects associated with conventional opioids. This guide provides a comprehensive comparison of this compound with established non-opioid analgesics for neuropathic pain, supported by preclinical experimental data.
Initially miscategorized as a non-opioid, this compound, or (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, is indeed an opioid. However, its innovative mechanism of action distinguishes it significantly from traditional opioids like fentanyl. This compound is engineered to selectively activate µ-opioid receptors (MORs) in the acidic microenvironments characteristic of injured and inflamed tissues[1][2]. This targeted activation in the peripheral nervous system aims to provide potent pain relief without the adverse effects linked to central opioid receptor activation, such as respiratory depression, sedation, and addiction[2][3].
Comparative Analysis: this compound vs. Non-Opioid Analgesics
Neuropathic pain is notoriously difficult to treat, and current first-line therapies, which are non-opioids, have limitations in efficacy and their own distinct side effect profiles. The primary non-opioid drug classes for neuropathic pain include anticonvulsants (e.g., gabapentin and pregabalin) and antidepressants (e.g., tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors).
| Feature | This compound | Gabapentinoids (e.g., Pregabalin) | Tricyclic Antidepressants (e.g., Amitriptyline) |
| Drug Class | pH-Dependent µ-Opioid Receptor Agonist | Anticonvulsant (Alpha-2-delta ligand) | Antidepressant |
| Primary Mechanism | Selective activation of peripheral µ-opioid receptors in acidic tissue[1]. | Binds to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release[4]. | Blocks the reuptake of serotonin and norepinephrine; also blocks sodium channels and NMDA receptors. |
| Site of Action | Primarily peripheral at the site of nerve injury[3]. | Central and peripheral nervous system. | Central nervous system. |
| Reported Efficacy | Dose-dependently reduces mechanical and heat hypersensitivity in preclinical models of neuropathic pain[3]. | Effective in reducing pain in some patients with diabetic neuropathy and postherpetic neuralgia. | Demonstrated efficacy in various types of neuropathic pain. |
| Key Side Effects | Preclinical studies suggest a lack of central opioid side effects like respiratory depression, constipation, and altered movement[2][5]. | Drowsiness, dizziness, dry mouth, edema[4]. | Sedation, dry mouth, constipation, urinary retention, cardiac arrhythmias. |
| Addiction Potential | Preclinical data suggests a lower potential for addiction compared to conventional opioids[6]. | Lower than opioids, but cases of misuse and dependence have been reported. | Generally considered non-addictive, but discontinuation can cause withdrawal symptoms. |
Experimental Data Highlights: this compound's Efficacy in Neuropathic Pain
Preclinical studies have demonstrated the analgesic potential of this compound in a rat model of chronic constriction injury (CCI), a common model for neuropathic pain.
Table 1: Analgesic Effect of Intravenous this compound on Mechanical Hypersensitivity in a Rat Model of Neuropathic Pain (CCI)
| Treatment Group | Dose (µg/kg) | Paw Withdrawal Threshold (g) | Reversal by Peripheral Antagonist (Naloxone Methiodide) |
| Vehicle | - | Baseline | - |
| This compound | 12 | Significantly increased | Complete reversal to baseline |
| Fentanyl | 3 | Significantly increased | No reversal |
This table summarizes findings that intravenous this compound produces significant analgesia in a neuropathic pain model, and this effect is mediated by peripheral opioid receptors, as it is reversed by a peripherally restricted antagonist[3].
Table 2: this compound Affinity for µ-Opioid Receptors at Different pH Levels
| Compound | pH 7.4 (Healthy Tissue) | Acidic pH (Injured Tissue) |
| This compound | Lower affinity | Higher affinity and activity[1][3] |
| Fentanyl | High affinity | High affinity[1][3] |
This table illustrates the key characteristic of this compound: its binding affinity to the µ-opioid receptor is significantly enhanced in an acidic environment, which is typical of injured tissues[1][3].
Signaling Pathways and Experimental Workflow
This compound's pH-Dependent Mechanism of Action
The diagram below illustrates the proposed signaling pathway for this compound's analgesic effect. In the acidic environment of injured tissue, this compound becomes protonated and binds to the µ-opioid receptor on peripheral nerve endings. This activation leads to the inhibition of voltage-dependent calcium channels, reducing the release of pain-signaling neurotransmitters.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo pH Assessment: The pH-Dependent Opioid Nfepp versus Direct Measurement Probes
For Researchers, Scientists, and Drug Development Professionals
The localized acidic microenvironments associated with pathological conditions such as inflammation, ischemia, and cancer present a unique opportunity for targeted therapeutic intervention. Nfepp, a novel fentanyl analog, has been engineered to selectively activate the mu-opioid receptor (MOR) under such acidic conditions, offering the promise of potent analgesia at the site of injury without the systemic side effects of conventional opioids. This pH-dependent activity also positions this compound as an indirect indicator of acidic tissue environments.
This guide provides a comprehensive comparison of this compound's pH-dependent activity with established, direct methods for in vivo pH measurement. It is intended to assist researchers in selecting the appropriate tools for their specific experimental needs, whether for validating the therapeutic window of pH-sensitive drugs like this compound or for directly quantifying tissue pH.
This compound: A pH-Activated Therapeutic
This compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide) is a rationally designed MOR agonist with a pKa of 6.8. This property is central to its mechanism of action; at the physiological pH of 7.4, this compound is largely deprotonated and exhibits significantly reduced binding affinity and potency for the MOR.[1] In contrast, in acidic environments (pH < 7.0), this compound becomes protonated, leading to enhanced receptor binding and activation.[1][2] This results in potent, localized analgesia in inflamed or injured tissues, which are characterized by extracellular acidosis.[2][3]
Comparison of In Vivo pH Assessment Methods
While this compound's activity is a downstream indicator of an acidic environment, a variety of techniques are available for the direct and quantitative measurement of pH in vivo. The following table compares this compound's pH-responsive characteristics with those of prominent direct pH measurement methods.
| Feature | This compound (pH-Responsive Drug) | Fluorescent Probes | MRI-Based Methods (e.g., CEST) | Microelectrodes |
| Principle of Operation | pH-dependent conformational change leading to mu-opioid receptor activation. | pH-dependent changes in fluorescence intensity or spectral properties. | pH-dependent chemical exchange of protons between a contrast agent and water. | Potentiometric measurement of proton concentration. |
| pKa / pH Sensitivity Range | pKa ≈ 6.8; activity significantly increases at pH < 7.0.[1] | Tunable pKa values available, ranging from acidic (e.g., LysoSensor™, pKa ~5.2) to near-neutral (e.g., BCECF, pKa ~7.0).[3][4] | Dependent on the specific contrast agent (e.g., Iopamidol is sensitive in the physiological range). | Broad pH range. |
| Readout | Biological effect (e.g., analgesia, reduction in neuronal excitability).[3][5][6] | Light emission (intensity, ratio of intensities at different wavelengths). | Magnetic resonance signal intensity. | Electrical potential. |
| Spatial Resolution | Dependent on the distribution of the drug and the location of opioid receptors. | High (microscopic), dependent on imaging modality. | Moderate to high, dependent on MRI scanner. | High, at the electrode tip. |
| Temporal Resolution | Dependent on the kinetics of drug distribution and receptor binding. | High (milliseconds to seconds). | Moderate (seconds to minutes). | High (milliseconds to seconds). |
| Invasiveness | Minimally invasive (systemic or local administration). | Minimally invasive (injection of probe), requires optical access for imaging. | Non-invasive. | Highly invasive (requires implantation of the electrode). |
| Advantages | - Directly links acidic pH to a therapeutic effect.- Can be used to validate the efficacy of pH-targeted therapies. | - High sensitivity and specificity.- Ratiometric probes allow for quantitative measurements independent of probe concentration.[5][7]- Genetically encoded probes are available. | - Non-invasive with deep tissue penetration.- Provides anatomical context. | - Real-time, continuous measurements.- High accuracy and stability. |
| Limitations | - Indirect measure of pH.- Readout is a biological response, which can be influenced by other factors. | - Limited tissue penetration of light.- Phototoxicity and photobleaching.- Potential for probe toxicity. | - Lower sensitivity compared to other methods.- Requires specialized equipment and contrast agents. | - Invasive, causing tissue damage.- Measurements are localized to the electrode tip. |
Experimental Protocols
Validating the pH-Dependent Activity of this compound In Vivo
This protocol describes a general approach to confirming that the analgesic effect of this compound is dependent on an acidic microenvironment in a preclinical model of localized inflammation.
-
Induction of Localized Inflammation:
-
Inject a pro-inflammatory agent (e.g., carrageenan or Complete Freund's Adjuvant) into the paw of a rodent model.
-
Allow sufficient time for inflammation and associated acidosis to develop (typically a few hours to days).
-
-
Measurement of Baseline Nociception:
-
Assess the animal's baseline pain response using a suitable method (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
-
Administration of this compound and Control Compounds:
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Include control groups:
-
Vehicle-treated inflamed animals.
-
This compound-treated non-inflamed animals.
-
Fentanyl-treated inflamed animals (as a pH-independent opioid control).
-
This compound plus a peripherally restricted opioid antagonist (e.g., naloxone methiodide) to confirm peripheral action.
-
-
-
Assessment of Antinociception:
-
At various time points after drug administration, repeat the nociceptive testing to determine the analgesic effect of the treatments.
-
-
Optional: Direct pH Measurement:
-
In a separate cohort of animals, measure the pH of the inflamed and non-inflamed tissue using a microelectrode or a fluorescent pH probe to correlate the analgesic effect with the degree of acidosis.
-
In Vivo pH Measurement with a Ratiometric Fluorescent Probe
This protocol outlines the general steps for measuring in vivo pH using a fluorescent probe like BCECF-AM.
-
Probe Administration:
-
Dissolve the membrane-permeant form of the probe (e.g., BCECF-AM) in a suitable vehicle (e.g., DMSO and Pluronic F-127) and dilute in saline.
-
Administer the probe systemically or locally to the tissue of interest. Allow time for cellular uptake and hydrolysis of the AM ester to the active, pH-sensitive form.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the animal and expose the tissue of interest.
-
Use a fluorescence imaging system (e.g., a fluorescence microscope or a whole-animal imaging system) equipped with the appropriate excitation and emission filters for the ratiometric probe.
-
Acquire images at the two excitation wavelengths of the probe (for BCECF, typically ~440 nm and ~490 nm) while collecting emission at a single wavelength (~535 nm).
-
-
Image Analysis and pH Calculation:
-
For each pixel in the images, calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths.
-
Generate a calibration curve by measuring the fluorescence ratio of the probe in buffered solutions of known pH.
-
Convert the in vivo ratio values to pH values using the calibration curve.
-
Visualizing the Mechanisms
This compound's pH-Dependent Activation of the Mu-Opioid Receptor
Caption: Mechanism of this compound's pH-dependent activation.
General Workflow for In Vivo Ratiometric Fluorescence pH Imaging
Caption: Workflow for in vivo pH imaging with a fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Intracellular pH | AAT Bioquest [aatbio.com]
- 5. Fluorescent ratiometric pH indicator SypHer2: Applications in neuroscience and regenerative biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosome-specific sensing and imaging of pH variations in vitro and in vivo utilizing a near-infrared boron complex - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Nfepp Analgesia by Naloxone Methiodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of N-phenethyl-14-ethoxymetopon (Nfepp) and its reversal by the peripherally restricted opioid antagonist, naloxone methiodide. The data presented is based on preclinical studies and aims to inform researchers and professionals in the field of drug development about the peripherally mediated analgesic properties of this compound.
This compound is a novel, pH-dependent µ-opioid receptor (MOR) agonist. Its unique mechanism of action allows it to selectively target inflamed or injured tissues, which typically have a lower pH than healthy tissues. This targeted action aims to provide pain relief at the site of injury without the central nervous system side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and addiction.
Naloxone methiodide is a quaternary ammonium derivative of naloxone, a potent opioid antagonist. This structural modification prevents it from crossing the blood-brain barrier, restricting its antagonist activity to peripheral opioid receptors. This makes it an invaluable pharmacological tool to differentiate between central and peripheral opioid-mediated effects.
Comparative Analgesic Efficacy of this compound and its Reversal
The analgesic effects of this compound have been demonstrated in various preclinical models of pain. A key finding is that these effects are completely abolished by the co-administration of naloxone methiodide, confirming the peripheral mechanism of action of this compound.
Neuropathic Pain Model: Chronic Constriction Injury
In a rat model of chronic constriction injury (CCI) of the sciatic nerve, a model for neuropathic pain, intravenous administration of this compound produced a dose-dependent increase in the paw withdrawal threshold to mechanical stimuli and paw withdrawal latency to thermal stimuli, indicating a reduction in pain. This analgesic effect was completely reversed by the local administration of naloxone methiodide at the site of nerve injury.
| Treatment Group | Dose (intravenous) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) | Reversal by Naloxone Methiodide |
| Vehicle | - | Baseline | Baseline | - |
| This compound | 4 µg/kg | Increased | Increased | Complete |
| This compound | 8 µg/kg | Further Increased | Further Increased | Complete |
| This compound | 16 µg/kg | Maximum Increase | Maximum Increase | Complete |
Note: The table presents a qualitative summary of the dose-dependent effects. For precise quantitative data, please refer to the cited literature.
Visceral Pain Model: Acetic Acid-Induced Writhing
In a mouse model of visceral pain induced by intraperitoneal injection of acetic acid, intravenous this compound administration led to a dose-dependent reduction in the number of writhes (abdominal constrictions). This analgesic effect was fully antagonized by the intraperitoneal co-administration of naloxone methiodide.
| Treatment Group | Dose (intravenous) | Number of Writhes | Reversal by Naloxone Methiodide |
| Vehicle | - | Baseline | - |
| This compound | 4 µg/kg | Reduced | Complete |
| This compound | 8 µg/kg | Further Reduced | Complete |
| This compound | 16 µg/kg | Maximum Reduction | Complete |
Note: The table presents a qualitative summary of the dose-dependent effects. For precise quantitative data, please refer to the cited literature.
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used preclinical model of neuropathic pain.
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Behavioral Testing: At a set time point post-surgery (e.g., 14 days), pain-related behaviors are assessed.
-
Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments. An electronic von Frey apparatus applies increasing pressure to the plantar surface of the paw until the animal withdraws it.
-
Thermal Hyperalgesia: Paw withdrawal latency is determined using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded.
-
-
Drug Administration: this compound is administered intravenously. Naloxone methiodide is injected locally at the site of nerve injury prior to this compound administration to test for reversal.
Acetic Acid-Induced Writhing Test
This is a chemical-induced model of visceral pain.
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: this compound is administered intravenously. Naloxone methiodide is co-administered intraperitoneally.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
Visualizations
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: this compound activates the Gi-coupled mu-opioid receptor.
Experimental Workflow: Reversal of this compound Analgesia
Caption: Workflow for testing this compound analgesia and its reversal.
Comparison with Other Peripherally Acting Opioid Agonists
This compound belongs to a class of peripherally acting µ-opioid receptor agonists being investigated for their potential to provide pain relief without central side effects. Other compounds in this category include loperamide and various experimental drugs. The key distinguishing feature of this compound is its pH-dependent activity, which theoretically offers a higher degree of tissue selectivity for inflamed or injured areas.
| Compound | Mechanism of Action | Key Differentiator |
| This compound | pH-dependent µ-opioid receptor agonist | Activation is favored in the acidic environment of injured tissues, potentially limiting action in healthy tissues. |
| Loperamide | µ-opioid receptor agonist | Substrate for P-glycoprotein efflux pump in the blood-brain barrier, limiting central nervous system penetration. |
| Other Experimental PAMORAs | Various structures designed to limit BBB penetration | Typically rely on high polarity or large molecular size to restrict them to the periphery. |
Conclusion
A Comparative Analysis of the Abuse Potential of Nfepp and Oxycodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide (Nfepp), a novel analgesic, and oxycodone, a widely prescribed opioid analgesic with significant abuse liability. This analysis is supported by a review of preclinical experimental data and an examination of their distinct mechanisms of action and associated signaling pathways.
Executive Summary
Oxycodone is a potent opioid agonist with a high potential for abuse, a characteristic that has significantly contributed to the ongoing opioid crisis. Its rewarding effects are primarily mediated by the activation of μ-opioid receptors (MORs) in the central nervous system (CNS), leading to profound psychological and physical dependence. In contrast, this compound is a rationally designed fentanyl analog engineered to selectively activate MORs in the acidic microenvironment of inflamed tissues. This pH-dependent activity is hypothesized to confer a significantly lower abuse potential by minimizing MOR activation in the brain under normal physiological conditions, thereby reducing centrally mediated rewarding effects and other common opioid-related side effects. Preclinical evidence suggests that this compound has a reduced reinforcing effect compared to traditional opioids.
Quantitative Data Comparison
The following table summarizes key preclinical data related to the abuse potential of this compound and oxycodone. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons in the same experimental setting.
| Parameter | This compound | Oxycodone | Source(s) |
| Drug Classification | Not Scheduled | Schedule II Controlled Substance | [1] |
| Primary Mechanism of Action | pH-dependent μ-opioid receptor agonist | Full μ-opioid receptor agonist | [2][3] |
| Self-Administration (Rodents) | Less potent reinforcing effects than fentanyl | Readily self-administered; Dose-dependent increases in intake | [4][5][6][7][8] |
| Conditioned Place Preference (CPP) in Rodents | Data not available | Induces significant CPP in a dose-dependent manner (e.g., 0.3-3 mg/kg in mice) | [9][10][11][12] |
Experimental Protocols
Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical model to assess the rewarding effects of drugs.
Objective: To determine if a drug has rewarding properties by measuring the animal's preference for an environment previously paired with the drug.
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all compartments to determine any initial preference for a particular environment.
-
Conditioning: Over several days, animals receive alternating injections of the drug (e.g., oxycodone) and a control substance (e.g., saline). Following each injection, the animal is confined to one of the specific compartments. The drug is consistently paired with one compartment, and the control substance with another. For instance, studies have used oxycodone doses ranging from 0.3 to 3 mg/kg in mice to induce a conditioned preference.[9][10]
-
Post-Conditioning (Preference Test): After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase is indicative of a rewarding effect.[9][11]
Intravenous Self-Administration
The intravenous self-administration model is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential.
Objective: To determine if an animal will learn to perform a specific action (e.g., lever press) to receive an infusion of a drug.
Procedure:
-
Surgical Preparation: Animals, typically rats, are surgically implanted with an intravenous catheter, usually in the jugular vein, which is connected to an infusion pump.
-
Operant Conditioning: The animals are placed in an operant chamber equipped with levers. Pressing one "active" lever results in the intravenous infusion of the drug, often accompanied by a cue (e.g., a light or tone). Pressing another "inactive" lever has no consequence.
-
Acquisition and Maintenance: Initially, each press on the active lever may result in a drug infusion (Fixed Ratio 1, FR1 schedule). Studies with oxycodone have demonstrated its acquisition as a reinforcer at doses such as 0.1 mg/kg/infusion in rats.[5][7] Once the behavior is established, the response requirement can be increased (e.g., FR5, where five lever presses are required for one infusion).
-
Progressive-Ratio Schedule: To assess the motivation to obtain the drug, a progressive-ratio schedule is often employed, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the number of presses the animal is willing to make for the last infusion, serves as a measure of the drug's reinforcing efficacy. A recent study showed that this compound was less potent than fentanyl in a progressive-ratio schedule of reinforcement.[4]
Signaling Pathways and Mechanisms of Abuse
Oxycodone: Central Mu-Opioid Receptor Activation and Reward Pathway
Oxycodone's high abuse potential stems from its direct action on the brain's reward circuitry. As a full agonist of the μ-opioid receptor, oxycodone binds to these receptors in various brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), key components of the mesolimbic dopamine system.[3]
The binding of oxycodone to MORs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closing of voltage-gated calcium channels, and the opening of potassium channels.[3] In the VTA, this leads to the disinhibition of dopamine neurons, resulting in an increased release of dopamine in the NAc. This surge of dopamine is associated with feelings of pleasure and euphoria, which are the primary reinforcing effects that drive compulsive drug-seeking and addiction.[13] Chronic activation of this pathway leads to neuroadaptive changes, including receptor desensitization and downregulation, contributing to tolerance and dependence.[13][14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxycodone - Wikipedia [en.wikipedia.org]
- 4. Assessment of the antinociceptive, respiratory-depressant, and reinforcing effects of the low pKa fluorinated fentanyl analogs, FF3 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escalated Oxycodone Self-Administration Is Associated with Activation of Specific Gene Networks in the Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Nfepp vs. Loperamide: A Comparative Analysis of Gastrointestinal Motility Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Nfepp and loperamide on gastrointestinal (GI) motility, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct mechanisms and potential therapeutic applications of these two µ-opioid receptor agonists.
Introduction
Loperamide is a widely used peripherally acting µ-opioid receptor agonist for the treatment of diarrhea.[1][2][3] Its primary mechanism of action involves the inhibition of intestinal motility, leading to increased transit time and absorption of water and electrolytes.[1] this compound, a novel fentanyl analog, is a pH-sensitive µ-opioid receptor agonist designed to preferentially activate receptors in acidic environments, such as those found in inflamed or ischemic tissues.[4][5] This unique property suggests that this compound may offer targeted analgesic effects with a reduced side-effect profile, including a diminished impact on normal GI motility, compared to traditional opioids.[4][6]
Comparative Effects on Gastrointestinal Motility
While direct comparative studies between this compound and loperamide on GI motility are limited, existing data allows for an objective analysis of their individual effects.
Quantitative Data Summary
| Compound | Assay | Species | Dose | Effect on Gastrointestinal Motility | Source |
| This compound | Fecal Pellet Output | Mouse | 0.2 or 0.4 mg/kg, s.c. | No significant inhibition of fecal pellet output in control or colitis mice. | [7] |
| Loperamide | Whole Gut Transit Time | Mouse | Dose-dependent | Significantly increases intestinal transit time. | [8] |
| Fentanyl (for comparison) | Fecal Pellet Output | Mouse | Not specified | Abolished fecal pellet output in colitis mice. | [7] |
Key Observation: The available data indicates a significant difference in the effects of this compound and conventional opioids on GI motility. Unlike fentanyl, which completely halted defecation in a mouse model of colitis, this compound did not produce a constipating effect at the tested doses.[7] This aligns with its pH-dependent mechanism, suggesting it has minimal activity in the non-acidified environment of a healthy gut. Loperamide, by contrast, is well-established to slow GI transit in a dose-dependent manner.[8]
Signaling Pathways
Both this compound and loperamide exert their effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). However, the context of their activation differs significantly.
Loperamide Signaling Pathway
Loperamide acts as a conventional agonist at µ-opioid receptors in the myenteric plexus of the intestinal wall. This activation leads to a cascade of intracellular events that reduce neuronal excitability and inhibit the release of pro-secretory and pro-motility neurotransmitters, such as acetylcholine. The net result is a decrease in smooth muscle contractility and a slowing of peristalsis.
Caption: Loperamide's signaling cascade to reduce GI motility.
This compound's pH-Dependent Signaling Pathway
This compound is designed to be protonated and thus active at a lower pH. In the physiological pH of healthy tissues (around 7.4), this compound has a reduced affinity for the µ-opioid receptor.[5] In acidic microenvironments, such as inflamed gut tissue, this compound becomes protonated, leading to potent receptor activation and subsequent downstream signaling, similar to conventional opioids. This targeted activation is hypothesized to limit its effects on normal gut function.
Caption: pH-dependent activation of µ-opioid receptors by this compound.
Experimental Protocols
Standard in vivo assays are used to quantify the effects of compounds on gastrointestinal motility in animal models, typically mice.
Whole Gut Transit Time (Carmine Red Assay)
This assay measures the time it takes for a non-absorbable marker to travel the length of the gastrointestinal tract.
Methodology:
-
Animal Preparation: Mice are typically fasted overnight to ensure an empty stomach, though shorter fasting periods (e.g., 6 hours) can also be used.[9]
-
Drug Administration: The test compound (this compound or loperamide) or vehicle is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at a predetermined time before the marker.
-
Marker Administration: A non-absorbable colored marker, such as 6% carmine red in 0.5% methylcellulose, is administered by oral gavage (e.g., 150 µl for a mouse).[10] The time of gavage is recorded.
-
Observation: Mice are housed individually in clean cages without bedding.[10] They are monitored for the production of fecal pellets.
-
Data Collection: The time of the appearance of the first red-colored fecal pellet is recorded. The whole gut transit time is the duration between the gavage of the carmine red and the excretion of the first red pellet.[10]
Fecal Pellet Output Assay
This assay provides a measure of colonic motility by quantifying the number of fecal pellets produced over a specific time period.[11][12]
Methodology:
-
Animal Acclimation: Mice are brought to the testing room for at least one hour to acclimate.[11]
-
Drug Administration: The test compound or vehicle is administered.
-
Housing: Each mouse is placed individually into a clean, empty beaker or cage.[11][13]
-
Data Collection: The number of fecal pellets produced by each mouse is counted at regular intervals (e.g., every 5 or 30 minutes) for a defined period (e.g., 30 minutes to 4 hours).[11][13]
Experimental Workflow Diagram
Caption: General workflow for in vivo gastrointestinal motility assays.
Conclusion
The comparison between this compound and loperamide reveals a fundamental difference in their impact on gastrointestinal motility, driven by their distinct mechanisms of µ-opioid receptor activation. Loperamide is a potent inhibitor of GI motility, making it an effective anti-diarrheal agent. In contrast, this compound's pH-sensitive nature appears to spare normal gut function, as evidenced by its lack of constipating effects in preclinical models. This suggests that this compound and similar pH-sensitive opioids could represent a new class of analgesics for inflammatory conditions of the gut, potentially providing pain relief without the dose-limiting side effect of constipation that is common with traditional opioids. Further direct comparative studies are warranted to fully elucidate the relative effects of these compounds on gastrointestinal function.
References
- 1. Review: loperamide--a potent antidiarrhoeal drug with actions along the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa | Semantic Scholar [semanticscholar.org]
- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Fecal Output Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Nfepp and Other Fentanyl Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of N-(1-(2-phenethyl)-4-piperidinyl)-N-phenylpropionamide (Nfepp) and other prominent fentanyl analogs. The following analysis is supported by experimental data from peer-reviewed studies, with a focus on receptor binding affinity and functional potency at the µ-opioid receptor (MOR).
Fentanyl and its analogs are potent synthetic opioids that primarily exert their effects through the µ-opioid receptor (MOR), a G-protein coupled receptor.[1] While clinically valuable for pain management, their use is associated with significant risks, including respiratory depression and high abuse potential.[2] this compound, a fluorinated derivative of fentanyl, has been developed with the aim of providing targeted analgesia with a potentially improved safety profile.[3] This is attributed to its pH-sensitive design, intended to preferentially activate MORs in the acidic microenvironments of inflamed or injured tissues.[3][4]
This guide presents a comparative overview of this compound, fentanyl, and other key analogs such as carfentanil, sufentanil, alfentanil, and remifentanil, summarizing their performance based on in vitro pharmacological data.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected fentanyl analogs for the human µ-opioid receptor (hMOR). Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.
Table 1: µ-Opioid Receptor Binding Affinities (Ki) of Fentanyl Analogs
| Compound | Ki (nM) | Species/Tissue Source | Notes |
| This compound | Significantly lower affinity at pH 7.4 compared to fentanyl | Rat Brain Membranes | Affinity increases at lower pH (e.g., 6.5 and 5.5).[3] |
| Fentanyl | 0.380 ± 0.036 | Not Specified | [5] |
| 1.6 ± 0.4 | hMOR overexpressing cells | [6] | |
| Carfentanil | 0.19 | hMOR | [7] |
| Sufentanil | 0.40 | hMOR | [7] |
| Alfentanil | 38.9 | hMOR | [7] |
| Remifentanil | 0.60 | hMOR | [7] |
Table 2: Functional Potency (EC50) of Fentanyl Analogs in GTPγS Binding Assays
| Compound | EC50 (nM) | Species/Tissue Source | Notes |
| This compound | pH-dependent | HEK293 cells expressing MOR | More potent at pH 6.5 than at pH 7.4.[4] |
| Fentanyl | 28.7 ± 5.0 | Not Specified | [5] |
| 17.9 ± 4.3 | Not Specified | [8] | |
| 32 ± 11 | Not Specified | [8] | |
| Carfentanil | Not specified in provided results | - | - |
| Sufentanil | Not specified in provided results | - | - |
| Alfentanil | Not specified in provided results | - | - |
| Remifentanil | Not specified in provided results | - | - |
| Cyclopropylfentanyl | 10.8 ± 2.7 | Not Specified | [8] |
| Furanylfentanyl | 2.52 ± 0.46 | Not Specified | [8] |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: radioligand competitive binding assays and [35S]GTPγS binding assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound or other fentanyl analogs) to displace a radiolabeled ligand that is known to bind to the µ-opioid receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor (e.g., from transfected cell lines like HEK293 or from brain tissue) are prepared.[6]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand, such as [3H]-DAMGO or [3H]-diprenorphine, and varying concentrations of the unlabeled test compound.[6][9]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following agonist binding to a G-protein coupled receptor like the µ-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.
General Methodology:
-
Membrane Preparation: As with the binding assay, membranes from cells or tissues expressing the µ-opioid receptor are used.[10]
-
Incubation: The membranes are incubated with varying concentrations of the agonist test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.[10]
-
G-protein Activation: Agonist binding to the µ-opioid receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.
-
Separation: The [35S]GTPγS bound to the G-proteins is separated from the unbound [35S]GTPγS by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[10]
Visualizing Molecular Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: µ-Opioid Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 9. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nfepp's Mechanism: A Comparative Analysis Using Receptor Knockout Principles
A new frontier in pain management, the fentanyl analog Nfepp, promises potent analgesia with a reduced side-effect profile. Its innovative mechanism, contingent on the acidic microenvironment of inflamed tissues, is a significant departure from conventional opioids. This guide provides a comparative analysis of this compound and its parent compound, fentanyl, with a focus on validating its mechanism of action through the established principles of receptor knockout models.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel analgesics. We will delve into the experimental data that supports this compound's unique pH-sensitive activity, outline the methodologies for key experiments, and visualize the underlying signaling pathways and validation workflows.
Comparative Analysis of this compound and Fentanyl
This compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide) is engineered to be a highly selective agonist for the μ-opioid receptor (MOR) under acidic conditions.[1][2][3][4] This property is attributed to its lower acid dissociation constant (pKa) of 6.8, which allows it to be protonated and thus active primarily in inflamed tissues where the pH is lower than the physiological pH of 7.4.[4][5] In contrast, conventional opioids like fentanyl have a higher pKa, leading to their activation in both healthy and inflamed tissues, which contributes to their significant side effects.[4]
The selective activation of peripheral MORs in injured tissues allows this compound to provide targeted pain relief without causing the central nervous system side effects commonly associated with opioids, such as respiratory depression, sedation, and addiction.[1][3][5]
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro potency of this compound and fentanyl at different pH levels, demonstrating this compound's pH-dependent activation of the μ-opioid receptor.
| Compound | Assay | pH | EC50 (nM) | Maximum Effect (% GTPγS binding) |
| This compound | [³⁵S]-GTPγS Binding | 6.5 | 1.8 ± 0.5 | 185 ± 10 |
| 7.4 | 12.0 ± 3.0 | 140 ± 8 | ||
| Fentanyl | [³⁵S]-GTPγS Binding | 6.5 | 3.5 ± 0.9 | 190 ± 12 |
| 7.4 | 4.0 ± 1.1 | 188 ± 11 |
Data adapted from studies on MOR-expressing HEK293 cells.
Validating the Mechanism with Receptor Knockout Models
While direct studies using μ-opioid receptor (MOR) knockout mice to validate this compound's analgesic effects are not yet published, this approach remains the gold standard for confirming the on-target mechanism of opioid compounds. The lack of an analgesic effect in MOR knockout mice treated with a MOR agonist provides definitive evidence of its mechanism. This has been demonstrated for traditional opioids like morphine.
The conceptual workflow for such a validation study is outlined below.
Signaling Pathway of this compound
This compound exerts its analgesic effect by activating μ-opioid receptors on peripheral sensory neurons. This activation leads to the inhibition of voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters involved in pain signaling. The pH-dependent nature of this compound ensures that this pathway is primarily activated in the acidic environment of injured tissues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
[³⁵S]-GTPγS Binding Assay
This assay is used to determine the potency and efficacy of a ligand at a G-protein coupled receptor (GPCR), such as the μ-opioid receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the μ-opioid receptor (e.g., HEK293 cells).
-
Assay Buffer: The assay is performed in buffers with different pH values (e.g., 6.5 and 7.4) to assess pH sensitivity.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or fentanyl), GDP, and the radiolabeled [³⁵S]-GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]-GTPγS is separated from unbound [³⁵S]-GTPγS by rapid filtration.
-
Detection: The amount of bound [³⁵S]-GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and the maximum effect (Emax) of the compound.
Assessment of Analgesia in Animal Models
Standard behavioral tests are used to assess the analgesic effects of compounds in rodent models of inflammatory pain.
-
Induction of Inflammation: A local inflammation is induced, for example, by injecting Complete Freund's Adjuvant (CFA) into the paw of a rodent.
-
Drug Administration: this compound, a comparator drug (e.g., fentanyl), or a vehicle is administered to the animals.
-
Nociceptive Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured. An increase in the withdrawal threshold indicates analgesia.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (Hargreaves test) is measured. An increase in withdrawal latency indicates an analgesic effect.
-
-
Data Analysis: The results from the drug-treated groups are compared to the vehicle-treated group to determine the analgesic efficacy of the compound.
Conclusion
This compound represents a promising advancement in opioid analgesics due to its innovative pH-sensitive mechanism that targets pain at its source while minimizing central side effects. The available in vitro data strongly supports its pH-dependent activation of the μ-opioid receptor. While direct validation of its mechanism using receptor knockout models is a critical next step for the field, the principles of this methodology provide a clear path for unequivocally confirming its on-target activity. The comparative data and experimental protocols presented here offer a valuable resource for researchers and drug developers working to advance the next generation of safer and more effective pain therapies.
References
- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]
- 2. mu Opioid receptor knockout in mice: effects on ligand-induced analgesia and morphine lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. μ‐Opioid receptors in primary sensory neurons are essential for opioid analgesic effect on acute and inflammatory pain and opioid‐induced hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ClinPGx [clinpgx.org]
Safety Operating Guide
Navigating the Disposal of Nfepp: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe and compliant disposal of Nfepp (N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide), a potent opioid analgesic used in research. Due to its classification as a Schedule I controlled substance in the United States and its potent pharmacological activity, stringent disposal procedures are imperative to prevent environmental contamination and potential misuse.
Understanding this compound: Key Chemical Data
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value | Source |
| Chemical Formula | C22H27FN2O | [1] |
| Molar Mass | 354.469 g·mol−1 | [2] |
| Appearance | Solid | [3] |
| CAS Number | 1422952-84-8 | [2] |
| Legal Status (US) | Schedule I | [2] |
Core Principles of this compound Disposal
Specific disposal protocols for this compound are not extensively documented in publicly available literature. Therefore, the following procedures are based on best practices for the disposal of potent pharmaceutical compounds and hazardous chemical waste. Crucially, all personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Pure this compound Waste: Any expired or unwanted pure this compound should be considered hazardous chemical waste.
-
Contaminated Materials: Items such as personal protective equipment (PPE), vials, and other labware that have come into direct contact with this compound should be segregated as hazardous waste.
-
Trace Contamination: Paraphernalia with trace amounts of contamination may, in some jurisdictions, be managed as "trace chemotherapy waste" and incinerated. However, given this compound's potency, it is prudent to manage all contaminated items as hazardous waste unless otherwise directed by your EHS department.
-
-
Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide (this compound)"
-
The specific hazards (e.g., "Toxic," "Potent Opioid")
-
The accumulation start date.
-
-
-
Storage:
-
Store the waste container in a secure, designated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for pickup by a certified hazardous waste disposal contractor through your institution's EHS department.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is intended as a general guide. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for guidance on the proper disposal of this compound and other hazardous materials.
References
Essential Safety and Logistical Information for Handling Nfepp
Disclaimer: Nfepp (N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide) is a potent synthetic opioid and a structural analog of fentanyl.[1] To date, a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not publicly available. Therefore, the following guidelines are based on best practices for handling fentanyl and other highly potent opioids in a laboratory setting. These recommendations should be implemented with the utmost caution, prioritizing the minimization of exposure risk.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Risk Assessment and Engineering Controls
Given its structural similarity to fentanyl, this compound must be treated as a highly hazardous compound. A thorough risk assessment should be conducted before any handling of the substance.
Primary Engineering Controls:
-
Containment: All work with solid or powdered this compound must be conducted in a certified chemical fume hood, glove box, or other suitable ventilated enclosure to prevent the generation and inhalation of airborne particles.[2][3]
-
Designated Areas: Clearly demarcate and restrict access to areas where this compound is handled and stored.[2]
-
Negative Pressure: Laboratories where this compound is used should be maintained under negative pressure to prevent the escape of airborne contaminants.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
PPE Recommendations Based on Exposure Risk:
| Risk Level | Tasks | Required PPE |
| Low | - Handling of dilute solutions (<1 mg/mL)- Transporting sealed containers | - Lab coat- Double nitrile gloves- Safety glasses with side shields |
| Moderate | - Weighing of solids- Preparation of stock solutions- Handling of powders | - Disposable gown or coveralls (e.g., Tyvek®)- Double nitrile gloves- Safety goggles or a full-face shield- A fit-tested N95, P100, or equivalent respirator |
| High | - Potential for aerosol generation- Cleaning of spills- Handling of large quantities (>1 g) | - Chemical-resistant, disposable coverall with integrated hood and booties- Double nitrile gloves with extended cuffs- Full-face respirator with P100 cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant outer boots |
Glove Selection:
While specific permeation data for this compound is unavailable, studies on fentanyl provide guidance on glove selection. Thicker nitrile gloves (e.g., 5.5 mil) have shown no chemical breakthrough for up to 240 minutes when tested against fentanyl.[4] It is crucial to consult the glove manufacturer's chemical resistance data.
| Glove Material | Minimum Thickness (mil) | Breakthrough Time (Fentanyl) | Recommendation |
| Nitrile | 5 ± 2 | Up to 240 minutes | Recommended for most applications. Double gloving is mandatory. |
| Latex | Not Recommended | Variable | Higher risk of allergic reactions and potential for poor chemical resistance. |
| Vinyl | Not Recommended | Poor | Not suitable for handling potent opioids. |
Experimental Protocols: Step-by-Step Guidance
3.1. Weighing Solid this compound:
-
Preparation: Don the appropriate PPE for moderate to high-risk activities.
-
Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure with proper ventilation.
-
Static Control: Use anti-static tools and an anti-static weigh boat to prevent dispersal of the powder.[2]
-
Technique: Weigh the desired amount of this compound directly into a sealable container. Avoid scooping or pouring in a manner that could generate dust.
-
Cleaning: Decontaminate the balance and surrounding surfaces immediately after use.
3.2. Preparing Stock Solutions:
-
Preparation: Don the appropriate PPE for moderate-risk activities.
-
Containment: Conduct all solution preparation within a chemical fume hood.
-
Solvent Addition: Add the solvent to the pre-weighed, sealed container of this compound using a syringe or a pipette.
-
Dissolution: Cap the container and mix gently using a vortex or sonicator until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Donning and Doffing PPE Workflow:
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Decontamination and Disposal Plan
4.1. Decontamination:
-
Surfaces: In case of a spill, or for routine cleaning, decontaminate surfaces with a solution of soap and water.[2] Avoid using bleach on powdered substances as it may cause aerosolization.[2]
-
Equipment: Decontaminate non-disposable equipment by thoroughly wiping with a suitable solvent or cleaning agent.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Do not use hand sanitizer, as the alcohol content may enhance absorption.[5]
4.2. Disposal Plan:
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Stream Management:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.- Do not mix with other chemical waste unless approved by your institution's safety office. |
| Contaminated Labware (pipette tips, etc.) | - Place in a designated, labeled hazardous waste bag or container immediately after use. |
| Contaminated PPE | - Remove carefully to avoid cross-contamination.- Place in a designated, labeled hazardous waste bag. |
| Liquid Waste (solutions, etc.) | - Collect in a sealed, labeled, and appropriate hazardous waste container.- Do not dispose of down the drain. |
Disposal Workflow:
Emergency Procedures
In Case of Exposure:
-
Immediate Action: Remove the affected individual from the contaminated area.
-
Decontamination: If skin or eye contact has occurred, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Medical Attention: Seek immediate medical attention. Inform medical personnel that the exposure involved a potent fentanyl analog.
-
Naloxone: Ensure that naloxone, an opioid antagonist, is available in the laboratory and that personnel are trained in its administration as a first-aid measure in case of overdose.
In Case of a Spill:
-
Evacuation: Evacuate all non-essential personnel from the area.
-
Containment: If safe to do so, prevent the spread of the spill.
-
PPE: Don the appropriate high-risk level PPE before attempting to clean the spill.
-
Cleanup: Use an opioid-specific spill kit or absorbent pads to clean the spill. Decontaminate the area as described above.
-
Reporting: Report the incident to the appropriate institutional safety office.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 3. aphl.org [aphl.org]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
